Ethyl 3-cyanobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXMKMLGUYSGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347470 | |
| Record name | Ethyl 3-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2463-16-3 | |
| Record name | Ethyl 3-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-cyanobenzoate: Synthesis, Properties, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-cyanobenzoate, a key bifunctional molecule, serves as a vital building block in the synthesis of a wide array of complex organic structures. Its unique arrangement of an electron-withdrawing cyano group and an ester functionality on a benzene ring makes it a versatile intermediate in the development of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, and in-depth spectroscopic analysis to aid researchers in its effective utilization.
Core Properties and Safety Information
Molecular Formula: C₁₀H₉NO₂[1]
Molecular Weight: 175.18 g/mol [1]
This compound is typically a white to off-white solid at room temperature, a physical characteristic that is important for its handling and storage.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2463-16-3 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Cyanobenzoic acid ethyl ester, Ethyl m-cyanobenzoate | [1] |
Safety Profile
As a crucial aspect of laboratory practice, understanding the safety profile of a compound is paramount. This compound is classified with the GHS07 pictogram, indicating that it can be an irritant.[1]
Hazard Statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of this compound via Fischer Esterification
The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of 3-cyanobenzoic acid with ethanol, catalyzed by a strong acid. This reversible reaction is driven to completion by using an excess of the alcohol, which also conveniently serves as the solvent.[2][3]
Reaction Scheme
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-Cyanobenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanobenzoic acid. Use a significant excess of absolute ethanol to act as both reactant and solvent.
-
Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.[4]
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization.[5][6][7] A common solvent system for recrystallization is a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide an analysis of its expected spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
Expected ¹H NMR (CDCl₃) Chemical Shifts (δ) and Splitting Patterns:
-
Aromatic Protons (4H): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region, typically between δ 7.5 and 8.4 ppm.
-
Methylene Protons (-OCH₂CH₃, 2H): These protons are adjacent to an oxygen atom, which deshields them, causing them to resonate as a quartet around δ 4.4 ppm. The quartet splitting is due to the coupling with the three neighboring methyl protons.
-
Methyl Protons (-OCH₂CH₃, 3H): These protons are further from the electron-withdrawing groups and will appear as a triplet around δ 1.4 ppm, split by the two adjacent methylene protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is used to identify the different carbon environments within the molecule.
Expected ¹³C NMR (CDCl₃) Chemical Shifts (δ):
-
Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear at approximately δ 165 ppm.
-
Aromatic Carbons (6C): The six carbons of the benzene ring will have distinct signals in the range of δ 110-135 ppm. The carbon attached to the cyano group and the carbon attached to the ester group will have characteristic shifts within this region.
-
Methylene Carbon (-OCH₂CH₃): The carbon of the methylene group, being attached to an oxygen atom, will be found downfield around δ 61 ppm.
-
Methyl Carbon (-OCH₂CH₃): The terminal methyl carbon will be the most shielded carbon, appearing at approximately δ 14 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Characteristic IR Absorption Bands (cm⁻¹):
-
C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group will be observed around 2230 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl group will be present around 1720 cm⁻¹.
-
C-O Stretch: The stretching vibration of the C-O single bond of the ester will appear in the region of 1300-1100 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands of medium to weak intensity will be seen in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.
-
Aromatic C-H Stretch: A weak to medium absorption will be observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretches: Absorptions corresponding to the C-H bonds of the ethyl group will be seen just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 175, corresponding to the molecular weight of this compound.[1]
-
Major Fragments:
-
m/z = 147: Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.[1]
-
m/z = 130: This significant peak likely arises from the loss of an ethoxy group followed by the loss of a neutral carbon monoxide molecule.[1]
-
m/z = 102: This fragment could result from the loss of the entire ester group (•COOCH₂CH₃).[1]
-
Applications in Research and Development
This compound's utility stems from the orthogonal reactivity of its cyano and ester groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid under different conditions. This allows for selective transformations, making it a valuable synthon in multi-step organic synthesis.
In the realm of drug development, the cyanobenzoic acid scaffold is a recurring motif in various pharmacologically active molecules. For instance, derivatives of cyanobenzoic acid have been investigated for their potential as inhibitors of enzymes implicated in diseases. The ability to readily modify both the ester and cyano functionalities of this compound provides a powerful platform for generating libraries of compounds for structure-activity relationship (SAR) studies.
Furthermore, in materials science, the rigid, aromatic core of this compound, combined with its polar functional groups, makes it an interesting candidate for the synthesis of liquid crystals, polymers, and other functional materials with specific electronic and optical properties.
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its fundamental properties, a reliable synthesis protocol via Fischer esterification, and a thorough analysis of its spectroscopic characteristics. By understanding these key aspects, researchers, scientists, and drug development professionals can confidently and effectively utilize this versatile building block in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.
References
- 1. This compound | C10H9NO2 | CID 13026687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
An In-Depth Technical Guide to Ethyl 3-cyanobenzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with Ethyl 3-cyanobenzoate. It delves into the molecule's fundamental properties, synthesis, characterization, and applications, with a focus on providing actionable insights and robust methodologies.
Section 1: Core Molecular Profile
This compound is a bifunctional aromatic compound containing both an ester and a nitrile group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its isomeric nature, with the cyano and ethyl ester groups in a meta-position, dictates its specific reactivity and physical properties.
A precise understanding of a molecule's properties is foundational to its application in any research or development setting. The table below summarizes the essential quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | PubChem[2], Stenutz[3], BLD Pharm[4] |
| Molecular Weight | 175.18 g/mol | PubChem[2], BLD Pharm[4] |
| CAS Number | 2463-16-3 | PubChem[2], BLD Pharm[4] |
| IUPAC Name | This compound | PubChem[2] |
| Melting Point | 56 °C | Stenutz[3] |
| SMILES | CCOC(=O)C1=CC=CC(=C1)C#N | PubChem[2] |
| InChIKey | ZKXMKMLGUYSGNS-UHFFFAOYSA-N | PubChem[2], Stenutz[3] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of cyanobenzoic acid derivatives is a topic of significant industrial and academic interest.[5] While various methods exist, a common and efficient laboratory-scale synthesis of this compound involves the esterification of 3-cyanobenzoic acid.
The Fischer esterification is a classic and widely adopted method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This reversible reaction's equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.
Experimental Protocol: Synthesis of this compound via Fischer Esterification
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-cyanobenzoic acid (1 equivalent) with a significant excess of absolute ethanol (5-10 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%) to the mixture. Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Caution: This will generate CO₂, ensure adequate ventilation.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Fischer esterification of 3-cyanobenzoic acid.
Section 3: Structural Elucidation and Characterization
Confirming the identity and purity of a synthesized compound is a critical step in any chemical workflow. A combination of spectroscopic techniques is employed for the structural elucidation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information on the number and environment of protons. For this compound, one would expect to see signals corresponding to the aromatic protons (in the 7-8.5 ppm range) and the ethyl group protons (a quartet around 4.4 ppm and a triplet around 1.4 ppm). ¹³C NMR would show distinct signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the ethyl carbons.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorption bands for this compound would include a strong C=O stretch for the ester (around 1720 cm⁻¹), a C≡N stretch for the nitrile (around 2230 cm⁻¹), and C-O stretches for the ester group.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 175, confirming its molecular weight.[2]
Caption: Workflow for spectroscopic characterization.
Section 4: Applications in Drug Discovery and Development
The presence of both a nitrile and an ester group makes this compound a versatile building block in medicinal chemistry. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The ester can be hydrolyzed or converted to an amide. These transformations allow for the introduction of diverse functionalities, making it a key intermediate in the synthesis of various pharmaceutical agents.
For instance, cyanobenzoic acid derivatives are explored in the development of protease inhibitors, where the cyano group can act as a warhead or a key binding element.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
-
Hazard Identification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[2][7]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use only in a well-ventilated area. Wash hands thoroughly after handling and avoid breathing dust, fumes, or vapors.[7]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor.[7][8]
References
- 1. This compound | 2463-16-3 | Benchchem [benchchem.com]
- 2. This compound | C10H9NO2 | CID 13026687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. 2463-16-3|this compound|BLD Pharm [bldpharm.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. scribd.com [scribd.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
A Comprehensive Spectroscopic Guide to Ethyl 3-Cyanobenzoate
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-cyanobenzoate is a valuable bifunctional molecule incorporating both an ester and a nitrile group. This unique chemical architecture makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a detailed analysis of the key spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering field-proven insights into the interpretation of its spectral features.
The structural confirmation of a molecule like this compound is a cornerstone of chemical synthesis and analysis. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns. This guide will delve into the theoretical underpinnings and practical application of each of these techniques in the context of characterizing this compound.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to first visualize the molecule's structure. This compound consists of a central benzene ring substituted with an ethyl ester group at position 1 and a cyano (nitrile) group at position 3.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standard protocol for acquiring high-resolution NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 128 or more) is required to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
¹H NMR Spectral Data and Interpretation
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | m | 2H | Aromatic (H-2, H-4) |
| ~7.8 - 8.0 | m | 1H | Aromatic (H-5) |
| ~7.5 - 7.7 | t | 1H | Aromatic (H-6) |
| 4.43 | q | 2H | O-CH₂-CH₃ |
| 1.43 | t | 3H | O-CH₂-CH₃ |
Interpretation:
-
Aromatic Region (δ 7.5 - 8.4): The four protons on the benzene ring are chemically non-equivalent and will exhibit complex splitting patterns (multiplets) due to coupling with each other. The protons ortho and para to the electron-withdrawing ester group (H-2 and H-6) and the cyano group (H-2, H-4, and H-5) will be deshielded and appear at a lower field. The proton meta to both groups (H-5) will be the least deshielded.
-
Ethyl Group (δ 1.43 and 4.43): The ethyl ester group gives rise to two distinct signals. The methylene protons (-CH₂-) are adjacent to an electronegative oxygen atom, which deshields them, causing them to resonate at a lower field (δ 4.43). This signal appears as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) are further from the oxygen and are therefore more shielded, appearing at a higher field (δ 1.43). This signal is a triplet due to coupling with the two adjacent methylene protons.
Caption: Key ¹H NMR correlations in this compound.
¹³C NMR Spectral Data and Interpretation
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~134 | C-1 (Aromatic) |
| ~132 | C-3 (Aromatic) |
| ~130 | C-5 (Aromatic) |
| ~129 | C-6 (Aromatic) |
| ~118 | C-CN (Aromatic) |
| ~116 | C≡N (Nitrile) |
| ~62 | O-CH₂ |
| ~14 | CH₃ |
Interpretation:
-
Carbonyl Carbon (δ ~165): The ester carbonyl carbon is significantly deshielded and appears at a very low field.
-
Aromatic Carbons (δ ~118 - 134): The six aromatic carbons are non-equivalent and will give rise to six distinct signals. The carbon attached to the ester group (C-1) and the cyano group (C-3) will be deshielded. The other aromatic carbons will appear in the expected region for a substituted benzene ring.
-
Nitrile Carbon (δ ~116): The carbon of the cyano group has a characteristic chemical shift in this region.
-
Ethyl Group Carbons (δ ~14 and ~62): The methylene carbon (-CH₂-) attached to the oxygen is deshielded and appears at a lower field compared to the more shielded terminal methyl carbon (-CH₃).
II. Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Experimental Protocol: IR Spectrum Acquisition
A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
IR Spectral Data and Interpretation
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~1720 | Strong, Sharp | C=O Stretch (Ester) |
| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| ~1280 | Strong | C-O Stretch (Ester) |
Interpretation:
-
C≡N Stretch (~2230 cm⁻¹): The strong, sharp absorption in this region is a definitive indicator of the nitrile functional group.[4]
-
C=O Stretch (~1720 cm⁻¹): The intense, sharp peak around 1720 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester. The conjugation with the benzene ring slightly lowers the frequency compared to an aliphatic ester.[5]
-
C-H Stretches (~3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H stretches of the ethyl group.
-
C=C Aromatic Stretches (~1600, ~1480 cm⁻¹): These medium to weak absorptions are characteristic of the carbon-carbon double bond vibrations within the benzene ring.
-
C-O Stretch (~1280 cm⁻¹): The strong absorption in this region is due to the stretching vibration of the C-O single bond of the ester group.
References
An In-depth Technical Guide to the Synthesis of Ethyl 3-cyanobenzoate from 3-cyanobenzoic Acid
Abstract
Ethyl 3-cyanobenzoate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and liquid crystal materials.[1][2] Its molecular architecture, featuring both an ester and a nitrile group on a benzene ring, provides versatile handles for further chemical transformations. This guide provides a comprehensive exploration of the synthesis of this compound from its carboxylic acid precursor, 3-cyanobenzoic acid. The primary focus is a detailed analysis of the Fischer-Speier esterification, a robust and scalable method favored in both academic and industrial settings.[3][4] We will dissect the reaction mechanism, provide a validated experimental protocol, and discuss critical process parameters that govern reaction yield and purity. Furthermore, alternative synthetic strategies are evaluated to provide a comparative framework for researchers facing challenges with substrate sensitivity or specific laboratory constraints.
The Cornerstone of Synthesis: Fischer-Speier Esterification
The most direct and atom-economical route for converting 3-cyanobenzoic acid to its corresponding ethyl ester is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[3][4]
Principle and Mechanistic Underpinnings
Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] The equilibrium nature of the reaction is a critical consideration; to achieve high yields, the equilibrium must be actively shifted toward the product side. The reaction mechanism proceeds through a well-established multi-step pathway:
-
Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of 3-cyanobenzoic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][6] This step significantly enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion.[4][7]
-
Proton Transfer: A proton is transferred from the newly added ethanol moiety to one of the existing hydroxyl groups, converting it into a good leaving group (water).[3][6]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[3][8]
-
Deprotonation: The final step involves the deprotonation of the protonated ester by a weak base (such as another molecule of ethanol or water) to yield the neutral this compound product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.[3][7]
This entire sequence can be remembered by the mnemonic PADPED: P rotonation-A ddition-D eprotonation-P rotonation-E limination-D eprotonation.[3]
Figure 1: Mechanism of Fischer-Speier Esterification.
Driving the Equilibrium: The Key to High Yield
In accordance with Le Châtelier's principle, the reversible nature of the Fischer esterification necessitates strategic intervention to maximize product formation.[9] Two primary strategies are employed:
-
Use of Excess Reagent: The reaction is typically conducted using a large excess of the alcohol (ethanol).[6][9] This not only shifts the equilibrium towards the ester but also allows the alcohol to serve as the reaction solvent, simplifying the experimental setup.
-
Removal of Water: For larger-scale syntheses or with more precious substrates, the continuous removal of the water byproduct is highly effective. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus with a co-solvent like toluene.[3][4][10] As the water-toluene azeotrope distills, it condenses and separates in the trap, with the denser water sinking to the bottom and the toluene overflowing back into the reaction flask.
Validated Experimental Protocol for Fischer Esterification
This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade | Notes |
| 3-Cyanobenzoic Acid | C₈H₅NO₂ | 147.13 | >98% | Starting material. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | >99.5% | Serves as reagent and solvent. |
| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) | Catalyst. Handle with extreme care. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Extraction solvent. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | --- | For neutralization wash (prepare saturated aq. solution). |
| Sodium Chloride | NaCl | 58.44 | --- | For brine wash (prepare saturated aq. solution). |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Drying agent. |
Step-by-Step Synthesis Workflow
Figure 2: Experimental Workflow for Synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-cyanobenzoic acid (e.g., 10.0 g, 68.0 mmol) and absolute ethanol (e.g., 100 mL). Cool the flask in an ice-water bath.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 2 mL) to the cooled mixture. The addition is exothermic and must be performed with caution.
-
Reflux: Remove the ice bath and heat the reaction mixture to a gentle reflux (approximately 78-80 °C). Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction and Neutralization: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst and any unreacted starting material. A subsequent wash with brine (1 x 50 mL) will aid in breaking any emulsions and removing excess water.[10]
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product, typically an oil or low-melting solid, can be purified to high purity. The preferred method is flash column chromatography on silica gel.[11] Alternatively, for larger scales, vacuum distillation can be employed.[12]
Alternative Synthetic Methodologies
While Fischer esterification is highly effective, certain substrates may be sensitive to the harsh acidic and high-temperature conditions.[13] In such cases, alternative methods provide milder pathways.
Acyl Chloride Pathway
This two-step method avoids strong acid and high temperatures during the ester formation step.
-
Step 1: Acyl Chloride Formation: 3-cyanobenzoic acid is converted to the highly reactive 3-cyanobenzoyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride.[14]
-
Step 2: Esterification: The isolated acyl chloride is then reacted with ethanol. This reaction is rapid and often performed at or below room temperature. A non-nucleophilic base, such as pyridine or triethylamine, is usually added to scavenge the HCl byproduct.[13]
Carboxylate Alkylation (Sₙ2 Pathway)
This method is advantageous when using a sensitive alcohol or when needing to avoid acidic conditions entirely.
-
Step 1: Deprotonation: 3-cyanobenzoic acid is deprotonated with a moderate base, such as potassium carbonate (K₂CO₃), to form the nucleophilic 3-cyanobenzoate salt.
-
Step 2: Alkylation: The carboxylate salt then undergoes a nucleophilic substitution (Sₙ2) reaction with an ethylating agent, such as ethyl iodide (EtI) or ethyl bromide (EtBr), in a polar aprotic solvent like DMF or acetone.[13][14]
Comparative Analysis of Synthesis Routes
| Feature | Fischer Esterification | Acyl Chloride Pathway | Carboxylate Alkylation (Sₙ2) |
| Conditions | Strong acid (H₂SO₄), heat (reflux) | Step 1: SOCl₂, heat. Step 2: Mild, often < RT. | Mild, requires anhydrous conditions. |
| Reagents | Inexpensive, common lab reagents. | Corrosive/toxic reagents (SOCl₂), base required. | Alkyl halides can be toxic/lachrymatory. |
| Atom Economy | Good; water is the only byproduct. | Poor; stoichiometric byproducts (SO₂, HCl, base salt). | Good; salt is the main byproduct. |
| Substrate Scope | Broad, but not for acid-sensitive molecules. | Excellent for sensitive alcohols. | Excellent for base-stable substrates. |
| Industrial Scale | Highly favorable and cost-effective. | Less favorable due to cost and waste. | Viable, but reagent cost is a factor. |
Conclusion
The synthesis of this compound from 3-cyanobenzoic acid is most efficiently and economically achieved via the Fischer-Speier esterification. Its operational simplicity, high atom economy, and the use of inexpensive reagents make it the method of choice for large-scale production. A thorough understanding of its equilibrium nature and the mechanistic pathway is paramount for optimizing reaction conditions to achieve high yields. For substrates intolerant to strong acids or high temperatures, alternative routes through an acyl chloride intermediate or by carboxylate alkylation offer milder, albeit often more costly and less atom-economical, solutions. The selection of the optimal synthetic route must therefore be a deliberate choice, guided by the scale of the reaction, the chemical sensitivities of the substrate, and economic considerations.
References
- 1. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. cerritos.edu [cerritos.edu]
- 9. Video: Esterification - Concept [jove.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. This compound | 2463-16-3 | Benchchem [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
An In-Depth Technical Guide to Ethyl 3-cyanobenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-cyanobenzoate is a bifunctional aromatic molecule that serves as a versatile building block in organic synthesis. Its structure, incorporating both an ester and a nitrile group on a benzene ring, offers multiple avenues for chemical modification, making it a valuable intermediate in the preparation of a wide array of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and analysis, and an exploration of its applications, particularly within the realm of medicinal chemistry and drug development. The strategic positioning of the electron-withdrawing cyano and ester groups on the aromatic ring influences its reactivity and imparts unique characteristics to the molecules synthesized from it.
Core Molecular and Physical Properties
A thorough understanding of the physical properties of this compound is fundamental to its application in a laboratory setting, informing decisions on reaction conditions, purification methods, and storage.
Structural and General Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 2463-16-3 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 56 °C | [3] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides distinct signals corresponding to the aromatic and ethyl protons.
-
Aromatic Protons (δ 7.5-8.5 ppm): The four protons on the benzene ring appear as a complex multiplet in the downfield region due to the deshielding effects of the cyano and ester groups.
-
Ethyl Group Protons:
-
Methylene Protons (-CH₂-) (δ ~4.4 ppm): A quartet is observed due to coupling with the adjacent methyl protons.
-
Methyl Protons (-CH₃) (δ ~1.4 ppm): A triplet is observed due to coupling with the adjacent methylene protons.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon framework.
-
Carbonyl Carbon (C=O) (δ ~165 ppm): This carbon appears significantly downfield due to its bonding to two electronegative oxygen atoms.
-
Aromatic Carbons (δ 115-135 ppm): The six carbons of the benzene ring give rise to several signals in this region. The carbon attached to the cyano group and the carbon attached to the ester group are typically found at the downfield end of this range.
-
Nitrile Carbon (C≡N) (δ ~118 ppm): The carbon of the cyano group appears in this characteristic region.
-
Ethyl Group Carbons:
-
Methylene Carbon (-CH₂-) (δ ~62 ppm): This carbon is deshielded by the adjacent oxygen atom.
-
Methyl Carbon (-CH₃) (δ ~14 ppm): This carbon appears in the typical upfield region for alkyl groups.
-
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
-
C≡N Stretch (2220-2240 cm⁻¹): A sharp, medium-intensity peak in this region is characteristic of the nitrile group.
-
C=O Stretch (1715-1735 cm⁻¹): A strong, sharp absorption band in this region is indicative of the ester carbonyl group.
-
C-O Stretch (1100-1300 cm⁻¹): This corresponds to the stretching vibration of the ester C-O bonds.
-
Aromatic C-H Stretch (>3000 cm⁻¹): Peaks in this region confirm the presence of hydrogens attached to the aromatic ring.
-
Aromatic C=C Stretch (1400-1600 cm⁻¹): Multiple bands in this region are characteristic of the benzene ring.
Chemical Properties and Reactivity
This compound's reactivity is dictated by its three primary components: the aromatic ring, the ester functional group, and the nitrile functional group.
Reactions of the Ester Group
-
Hydrolysis: The ester can be hydrolyzed to 3-cyanobenzoic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds to completion.
-
Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol will lead to the exchange of the ethyl group.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3-(hydroxymethyl)phenyl)methanamine, as the nitrile group will also be reduced.
-
Grignard Reaction: Reaction with Grignard reagents will lead to the formation of a tertiary alcohol.
Reactions of the Nitrile Group
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (3-carboxybenzoic acid) under strong acidic or basic conditions, often requiring more forcing conditions than ester hydrolysis. Partial hydrolysis to the amide is also possible.
-
Reduction: The nitrile can be reduced to a primary amine (3-(aminomethyl)benzoic acid ethyl ester) using reagents such as lithium aluminum hydride or catalytic hydrogenation.
-
Grignard Reaction: Reaction with a Grignard reagent followed by hydrolysis yields a ketone.
Synthesis of this compound
A common and straightforward method for the laboratory synthesis of this compound is the Fischer esterification of 3-cyanobenzoic acid.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 3-cyanobenzoic acid and ethanol using sulfuric acid as a catalyst.
Materials:
-
3-Cyanobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-cyanobenzoic acid and an excess of absolute ethanol (typically 5-10 molar equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC). Reflux is typically maintained for 2-4 hours.
-
Work-up:
-
After cooling to room temperature, most of the excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in an organic solvent such as diethyl ether or ethyl acetate.
-
The organic solution is transferred to a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Ethanol: The use of excess ethanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield of the ester.
-
Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Sodium Bicarbonate Wash: This step is crucial to remove the acidic catalyst and any unreacted carboxylic acid, preventing them from interfering with subsequent steps or contaminating the final product.
Applications in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. The cyano group can serve as a precursor to other functional groups, such as tetrazoles, which are important bioisosteres for carboxylic acids in drug design.
One notable application is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure. For example, the core structure of some sartans contains a biphenyl tetrazole moiety, and the synthesis of such structures can involve intermediates derived from cyanobenzoic acids.
While direct incorporation of this compound into a final drug product is less common, its role as a versatile starting material for the construction of more complex heterocyclic systems is well-established in medicinal chemistry.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[1]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a key chemical intermediate with a rich and versatile chemistry. Its physical and spectroscopic properties are well-defined, and its synthesis is readily achievable through established methods like Fischer esterification. The presence of both an ester and a nitrile group provides multiple handles for further chemical transformations, making it a valuable tool for synthetic chemists, particularly those in the field of drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective utilization in the laboratory.
References
Ethyl 3-cyanobenzoate: A Versatile Aromatic Scaffold for Advanced Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ethyl 3-cyanobenzoate (CAS No: 2463-16-3) has emerged as a cornerstone building block in modern organic synthesis, prized for its unique combination of reactivity and structural stability. This bifunctional aromatic compound, featuring strategically placed ester and nitrile moieties, offers chemists a versatile platform for constructing complex molecular architectures. The meta-substitution pattern of the cyano and ethyl ester groups provides a distinct steric and electronic profile, enabling selective transformations at either functional group or the aromatic ring. This guide provides an in-depth exploration of the synthesis, physicochemical properties, core reactivity, and diverse applications of this compound, with a focus on its utility in the fields of medicinal chemistry and materials science. We will delve into field-proven experimental protocols and the underlying chemical principles that make this reagent an indispensable tool for innovation.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective application in synthesis. The key characteristics of this compound are summarized below.
Key Properties
| Property | Value | Source |
| CAS Number | 2463-16-3 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.19 g/mol | |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 56 °C | [2] |
| Boiling Point | 130-131 °C / 12 mmHg | |
| Density | 1.431 g/mL at 25 °C (for the related ethyl 3-bromobenzoate) | |
| SMILES | CCOC(=O)C1=CC=CC(=C1)C#N | [1] |
| InChIKey | ZKXMKMLGUYSGNS-UHFFFAOYSA-N | [1] |
Spectroscopic Signature
The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and product characterization.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum typically displays signals for the aromatic protons between δ 7.6-8.2 ppm. The ethyl group protons appear as a quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).[3]
-
¹³C NMR (100 MHz, CDCl₃): Key carbon signals include the ester carbonyl (C=O) around δ 164-165 ppm, the nitrile carbon (C≡N) around δ 117-118 ppm, and aromatic carbons in the δ 110-135 ppm range. The ethyl group carbons appear around δ 61-62 ppm (CH₂) and δ 14 ppm (CH₃).[3]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band for the nitrile (C≡N) stretch, typically observed around 2222 cm⁻¹. A strong absorption for the ester carbonyl (C=O) stretch is also prominent, usually near 1708-1720 cm⁻¹.[4]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z = 175.[3]
Synthesis of this compound
The accessibility of a building block is paramount to its widespread use. This compound is readily prepared via several reliable methods, most notably through the cyanation of an abundant precursor, ethyl 3-bromobenzoate.
Palladium-Catalyzed Cyanation
The transition-metal-catalyzed cyanation of aryl halides is a robust and high-yielding method. The use of a palladium catalyst in combination with a cyanide source, such as zinc cyanide (Zn(CN)₂), provides an efficient route.
-
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd₂(dba)₃, is used to facilitate the oxidative addition of the aryl bromide. A phosphine ligand, like a phosphonium salt [(t-Bu)₃PH]BF₄, is crucial for stabilizing the palladium species and promoting the reductive elimination step that forms the C-CN bond.[5]
-
Cyanide Source: Zinc cyanide is often preferred over other cyanide salts (e.g., NaCN, KCN) because it is less toxic and its lower reactivity helps to prevent catalyst poisoning, leading to cleaner reactions and higher yields.[5]
-
Solvent and Temperature: The reaction is often performed in a polar aprotic solvent to ensure the solubility of the reagents. Remarkably, optimized catalyst systems can drive this reaction efficiently even at room temperature.[5]
-
Core Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. This allows for a modular approach to molecule construction, where each site can be addressed independently or in concert to achieve complex synthetic goals.
Transformations of the Nitrile Group
The electron-withdrawing nitrile group is a versatile handle for introducing nitrogen-containing functionalities.
-
[3+2] Cycloaddition: The nitrile can act as a dipolarophile in [3+2] cycloaddition reactions. For example, reaction with sodium azide (NaN₃) and an acid catalyst can generate a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. This type of reaction is a powerful tool for creating five-membered heterocycles.[6][7]
-
Reduction: The nitrile can be readily reduced to a primary amine (-(CH₂)NH₂) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides a key linkage point for further functionalization.
-
Hydrolysis: Under harsh acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 3-carboxybenzoic acid ethyl ester.
Transformations of the Ester Group
The ethyl ester group provides a classic entry point for modifications at the carboxyl position.
-
Alkaline Hydrolysis (Saponification): This is the most common method for converting the ester to its corresponding carboxylate salt.[8] The reaction is typically performed by heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH).[9] This process is effectively irreversible, as the resulting carboxylate anion is resistant to nucleophilic attack by the alcohol byproduct. Subsequent acidification of the salt solution liberates the free carboxylic acid, 3-cyanobenzoic acid.[9] This method is advantageous over acid-catalyzed hydrolysis, which is a reversible equilibrium process.[8]
-
Amidation: The ester can be converted directly to an amide by reaction with an amine, often requiring heat or catalytic activation. This is a fundamental transformation for building peptide-like linkages.
-
Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol, yielding (3-cyanophenyl)methanol.
Utility in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy.[10] While ethyl cyanoacetate is a more famous participant in MCRs like the Knoevenagel condensation, the structural motifs in this compound make it a candidate for novel MCRs designed to rapidly build molecular complexity.[11][12] For instance, the nitrile and ester groups can participate in sequential reactions within a one-pot synthesis, leading to the formation of complex heterocyclic systems, a strategy often employed in the discovery of new pharmaceutical agents.[13]
Applications in Drug Discovery and Medicinal Chemistry
The rigid, well-defined geometry of the 1,3-disubstituted benzene ring makes this compound an excellent scaffold for presenting pharmacophoric elements in precise spatial orientations. The nitrile and ester groups serve as versatile handles for introducing functionality that can interact with biological targets.
-
Synthesis of Heterocyclic Scaffolds: this compound and its derivatives are key starting materials for synthesizing complex heterocyclic systems like quinolines, which are core structures in many pharmaceutical agents.[14]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The molecule serves as a crucial intermediate in the synthesis of various therapeutic agents, including platelet aggregation inhibitors and other antithrombotic compounds.[15] The ability to selectively modify either the cyano or ester group allows for the systematic exploration of a molecule's structure-activity relationship (SAR).
Detailed Experimental Protocols
The following protocols are provided as illustrative examples of the synthesis and transformation of this compound.
Protocol 1: Synthesis of this compound via Hydrolysis of the Ester
This protocol details the alkaline hydrolysis (saponification) of this compound to produce 3-cyanobenzoic acid.
Materials:
-
This compound
-
10% Sodium Hydroxide (NaOH) solution
-
2M Hydrochloric Acid (HCl)
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Beaker, Buchner funnel, filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, place this compound (1.0 eq) and an excess of 10% aqueous NaOH solution (approx. 3.0 eq). Add a few anti-bumping granules.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[9] Continue heating for 45-60 minutes, or until the oily ester layer has completely disappeared, indicating the completion of the reaction.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker placed in an ice bath.
-
Precipitation: Slowly add 2M HCl to the solution while stirring. The benzoic acid derivative is only slightly soluble in cold water and will precipitate out as a white solid.[9] Continue adding acid until no further precipitation is observed and the solution is acidic (test with litmus paper).
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying and Purification: Dry the crude 3-cyanobenzoic acid. The product can be further purified by recrystallization from hot water or an appropriate solvent system if necessary.
Protocol 2: Synthesis of a Tetrazole Derivative
This protocol describes a [3+2] cycloaddition reaction to convert the nitrile group of this compound into a tetrazole ring.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Triethylamine Hydrochloride (Et₃N·HCl)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into water and acidify with dilute HCl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the ethyl 3-(1H-tetrazol-5-yl)benzoate.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, coupled with the distinct reactivity of the nitrile and ester groups, provides a robust platform for the efficient synthesis of diverse and complex molecules. From the construction of novel heterocyclic scaffolds for drug discovery to its role as a key intermediate for functional materials, this compound offers a reliable and adaptable starting point for chemical innovation. The straightforward synthetic access and well-understood reactivity profile ensure its continued prominence in both academic and industrial research laboratories.
References
- 1. This compound | C10H9NO2 | CID 13026687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. rsc.org [rsc.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. [3 + 2] cycloaddition between cyclic diaryl λ3-bromanes and nitrones towards the formation of dihydrobenzisoxazoles and an evaluation of regioisomeric bioactivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. nbinno.com [nbinno.com]
- 12. BJOC - Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies [beilstein-journals.org]
- 13. iris.cnr.it [iris.cnr.it]
- 14. benchchem.com [benchchem.com]
- 15. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling of Ethyl 3-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Ethyl 3-cyanobenzoate
This compound is an aromatic compound featuring both an ester and a nitrile functional group. Its molecular formula is C₁₀H₉NO₂ and it has a molecular weight of 175.18 g/mol .[1] This bifunctional nature makes it a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of the electron-withdrawing nitrile group and the ester moiety on the benzene ring dictates its reactivity and also informs its potential hazards. This guide provides a comprehensive overview of the safety and handling considerations for this compound to ensure its safe and effective use in a laboratory setting.
Hazard Identification and GHS Classification
A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]
GHS Classification Summary
The following table summarizes the GHS hazard classifications for this compound:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] | |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[1] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] | |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1] | |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[1] | |
| Specific target organ toxicity — Single exposure | Category 3 | Warning | H335: May cause respiratory irritation.[1] |
Expert Insight: The "harmful" classification for acute toxicity (oral, dermal, and inhalation) indicates that significant adverse health effects can occur upon exposure. The skin and eye irritation classifications, along with its potential to cause respiratory irritation, necessitate stringent measures to prevent direct contact.
Toxicological Profile: A Data-Informed Perspective
Genotoxicity and Carcinogenicity: There is no specific data available on the genotoxicity or carcinogenicity of this compound. However, it is important to note that some aromatic compounds can exhibit such properties. For instance, while a review of the genotoxicity of ethylbenzene found a lack of in vivo genotoxic activity, it is a structurally different compound.[2][3] Benzoic acid, a related compound, has been shown to increase chromosomal aberrations and sister chromatid exchanges in human lymphocytes in vitro.[4] Given the presence of the aromatic ring and the reactive nitrile group, it is advisable to handle this compound with measures to minimize long-term exposure until more data becomes available.
Reactivity Profile and Incompatible Materials
Understanding the chemical reactivity of this compound is crucial to prevent hazardous reactions in the laboratory.
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Strong Acids: Mixing with strong oxidizing acids can result in extremely violent reactions.[5]
-
Strong Bases: The combination of bases and nitriles can produce highly toxic hydrogen cyanide gas.[5]
-
Reducing Agents: Nitriles can react vigorously with reducing agents.[5]
Chemical Reactivity of the Functional Groups:
-
Nitrile Group: The nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom.
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form 3-carboxybenzoic acid.[5]
-
Reduction: Can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Reaction with Organometallics: Grignard and organolithium reagents can add to the nitrile to form ketones after hydrolysis.[6][7][8]
-
-
Ester Group: The ester group can also undergo hydrolysis.
Thermal Decomposition: When heated to decomposition, nitriles can emit highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[5][11]
Exposure Control and Personal Protective Equipment (PPE)
Given the identified hazards, a multi-layered approach to exposure control is essential.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile rubber gloves. Ensure that the gloves are compatible with the solvents being used. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Detailed Protocol for Safe Handling and Storage
A systematic approach to handling and storage procedures is paramount for ensuring laboratory safety.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment and reagents readily available.
-
Donning PPE: Put on all required PPE as outlined in the previous section.
-
Weighing and Transfer:
-
If the compound is a solid, carefully weigh the required amount in a tared container inside the fume hood.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care.
-
If it is a liquid, use a calibrated pipette or syringe for accurate transfer.
-
All transfers should be performed over a spill tray to contain any potential drips or spills.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel slowly and in a controlled manner.
-
Ensure the reaction apparatus is securely clamped and properly assembled.
-
-
Post-Handling:
-
Clean any contaminated surfaces immediately.
-
Properly seal the container of this compound.
-
Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate waste container.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Storage Requirements
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures: A Proactive Approach
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.
-
In case of ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell.[12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: As mentioned, thermal decomposition can produce toxic and flammable gases.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures (Spill Response)
The following diagram outlines the decision-making process for responding to a spill of this compound.
Caption: Spill Response Workflow for this compound.
Waste Disposal
All waste containing this compound, including contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.
-
Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[13] For small laboratory quantities, this typically involves collection by a licensed hazardous waste disposal company.[14]
-
In-Lab Treatment (Use with Extreme Caution): While some chemical wastes can be treated in the lab (e.g., neutralization of acids and bases), the treatment of nitrile-containing compounds can be hazardous and should only be performed by highly trained personnel with a validated procedure.[11][15] Given the potential for the formation of hydrogen cyanide, in-lab treatment of this compound waste is not recommended without specific protocols and safety measures in place.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its safe use hinges on a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the principles of hazard identification, exposure control, safe handling, and emergency preparedness outlined in this guide, researchers can minimize risks and foster a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) before working with this or any other chemical.
References
- 1. This compound | C10H9NO2 | CID 13026687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review of the genotoxicity of ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. fishersci.com [fishersci.com]
- 13. vumc.org [vumc.org]
- 14. ptb.de [ptb.de]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Ethyl 3-cyanobenzoate solubility in common solvents
An In-depth Technical Guide to the Solubility of Ethyl 3-Cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its behavior in both chemical and biological systems. It is a decisive factor in reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a versatile intermediate in organic synthesis. Due to the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the theoretical principles governing its solubility, predicts its behavior in common laboratory solvents, and provides a detailed, field-proven experimental protocol for its precise measurement.
Introduction: The Critical Role of Solubility in a Research & Development Context
In the pharmaceutical sciences, solubility is not merely a physical constant; it is a cornerstone of drug efficacy. A compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[3][4] Consequently, poor aqueous solubility is a major hurdle in drug development, affecting over 40% of new chemical entities (NCEs) and leading to challenges in formulating effective dosage forms.[4][5]
For a synthetic intermediate like this compound, solubility dictates the choice of reaction media, influences crystallization and purification methods, and impacts overall process efficiency. A thorough understanding of its solubility profile across a range of solvents is therefore essential for optimizing synthetic routes and ensuring consistent, scalable production.
Physicochemical Profile of this compound
To predict the solubility of a compound, one must first understand its molecular structure and inherent physical properties. This compound (C₁₀H₉NO₂) is a bifunctional molecule featuring an aromatic ring substituted with an ethyl ester group and a nitrile (cyano) group.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | PubChem[6] |
| Molecular Weight | 175.18 g/mol | PubChem[6] |
| Physical Form | White to off-white solid | Sigma-Aldrich |
| Melting Point | 56 °C | Stenutz[7] |
| SMILES | CCOC(=O)C1=CC=CC(=C1)C#N | PubChem[6] |
| InChIKey | ZKXMKMLGUYSGNS-UHFFFAOYSA-N | PubChem[6] |
The molecule's solubility is governed by the interplay of these functional groups:
-
Benzene Ring: A large, nonpolar aromatic core that favors interactions with nonpolar (hydrophobic) solvents.
-
Ethyl Ester Group (-COOEt): This group introduces polarity and can act as a hydrogen bond acceptor at its oxygen atoms. However, the ethyl group contributes to its lipophilicity.
-
Nitrile Group (-C≡N): The cyano group is highly polar and a strong hydrogen bond acceptor, enhancing solubility in polar solvents.
The combination of a nonpolar aromatic ring and two distinct polar functional groups suggests that this compound will exhibit nuanced solubility, likely favoring solvents of intermediate polarity.
Theoretical Principles and Qualitative Solubility Prediction
The fundamental principle of solubility is "like dissolves like." This means that substances with similar intermolecular forces are likely to be miscible.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar benzene ring of this compound will interact favorably with these solvents, but the polar ester and nitrile groups will be poorly solvated, likely resulting in low to moderate solubility.
-
Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, Dichloromethane): These solvents possess dipole moments but do not have acidic protons to donate for hydrogen bonding. They are effective at solvating the polar ester and nitrile groups through dipole-dipole interactions. Given the mixed polarity of this compound, it is predicted to be highly soluble in many polar aprotic solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can both accept and donate hydrogen bonds. While they can interact with the ester and nitrile groups as hydrogen bond acceptors, the large, nonpolar aromatic ring requires significant energy to solvate in a highly structured hydrogen-bonding network like water's. Therefore, solubility is expected to be very low in water but should increase in alcohols like methanol and ethanol, which are less polar than water and can better accommodate the nonpolar regions of the molecule.[8][9]
Based on this analysis, a predicted qualitative solubility profile is presented below. This table serves as a hypothesis to be validated by the experimental protocol that follows.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Sparingly Soluble to Soluble | Favorable interactions with the aromatic ring, but poor solvation of polar groups. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | Soluble to Freely Soluble | Strong dipole-dipole interactions effectively solvate both polar and nonpolar regions. |
| Polar Protic | Water | Insoluble / Very Sparingly Soluble | The hydrophobic aromatic ring disrupts water's strong hydrogen-bonding network. |
| Methanol, Ethanol | Soluble | The alkyl chains of alcohols can solvate the nonpolar ring, while the hydroxyl groups interact with the polar functionalities. |
Experimental Protocol for Quantitative Solubility Determination: The Equilibrium Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[10] It is reliable and widely accepted for its accuracy. The following protocol is a robust, self-validating procedure for obtaining precise solubility data.
Rationale Behind the Method
The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid.[11] This ensures that the maximum amount of compound has dissolved at a given temperature. Key factors that must be controlled include temperature, equilibration time, and the method of separating the solid and liquid phases.[10][11]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, depending on solvent)
-
Pipettes and tips
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Add a known volume (e.g., 2.0 mL) of the selected solvent to a glass vial.
-
Weigh an excess amount of this compound and add it to the vial. "Excess" means enough solid will remain undissolved at equilibrium to be clearly visible. A starting point is to add approximately 2-3 times the estimated required amount.
-
Prepare each solvent-solute combination in triplicate to ensure reproducibility.[12]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period. Equilibration time can vary significantly but is often achieved within 24 to 48 hours.[13] For novel determinations, it is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, signifying equilibrium.
-
-
Phase Separation (Critical Step):
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[12][13] Causality Note: Pre-rinsing the filter with a small amount of the saturated solution can help saturate any potential binding sites on the filter membrane, reducing the risk of solute loss.[13]
-
-
Analysis and Quantification:
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method against a calibration curve prepared with known standards.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.
-
Visualization of the Experimental Workflow
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Molecular Interactions Driving Solubility
The quantitative data obtained from the experimental protocol can be rationalized by examining the specific intermolecular forces between this compound and the solvent molecules.
Caption: Key intermolecular forces governing the solubility of this compound.
Conclusion
While readily available quantitative data for the solubility of this compound is limited, a robust understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in common solvents. Its mixed polarity, arising from a nonpolar aromatic core and polar ester and nitrile functional groups, suggests optimal solubility in polar aprotic solvents. For drug development professionals and research scientists requiring precise data, the equilibrium shake-flask method detailed herein provides a reliable and accurate framework for experimental determination. This essential data is the foundation for successful process optimization, formulation, and the overall advancement of research and development projects involving this compound.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Solubility and its Importance.pptx [slideshare.net]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucd.ie [ucd.ie]
- 6. This compound | C10H9NO2 | CID 13026687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [stenutz.eu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Technical Guide to Sourcing and Qualifying High-Purity Ethyl 3-cyanobenzoate for Pharmaceutical Research
In the intricate world of pharmaceutical research and drug development, the quality of starting materials is not merely a matter of preference; it is the bedrock upon which the entire discovery and development pipeline is built. The seemingly simple act of procuring a chemical intermediate like Ethyl 3-cyanobenzoate (CAS No. 2463-16-3) can have profound implications on reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the critical aspects of sourcing, evaluating, and implementing high-purity this compound in a regulated research environment.
The Criticality of Purity: Why >99% Matters
This compound is a versatile building block in organic synthesis, frequently employed in the construction of complex molecular architectures. Its unique trifunctional nature—an aromatic ring, an ethyl ester, and a nitrile group—offers multiple avenues for chemical modification. However, the presence of even minute impurities can lead to a cascade of undesirable outcomes, including:
-
Side Reactions: Impurities can participate in unintended reactions, leading to the formation of byproducts that are difficult to separate from the desired compound.
-
Catalyst Poisoning: In catalytic reactions, trace impurities can deactivate expensive and sensitive catalysts, leading to incomplete conversion and process inefficiencies.
-
Altered Pharmacological Profiles: In later stages of drug development, impurities originating from starting materials can carry through to the final API, potentially altering its pharmacological or toxicological profile.
Therefore, a purity of 98% is often insufficient for demanding pharmaceutical applications. Researchers should typically aim for a minimum purity of 99.5% or higher, with a well-characterized impurity profile.
Evaluating Commercial Suppliers: A Multi-faceted Approach
The commercial landscape for chemical reagents is vast and varied. A systematic approach is essential to identify and qualify a reliable supplier of high-purity this compound. The following table outlines key parameters for supplier evaluation, drawing from a survey of currently available commercial sources.
| Supplier | Stated Purity | Available Analytical Data | Notes |
| Sigma-Aldrich | 98% | Certificate of Analysis (CoA), MSDS | A well-established supplier with extensive documentation.[1] |
| BLD Pharm | Information not specified | NMR, HPLC, LC-MS, UPLC mentioned as available. | Offers a range of analytical data upon request.[2] |
| A2B Chem | 98% | Downloadable SDS | Primarily offers research quantities.[3] |
| ChemUniverse | 98% | None specified online | Bulk ordering options are available.[4] |
| SJZ Chem-Pharm Co., Ltd. | 98% | None specified online | Pricing available in multiple currencies.[5] |
| Shandong Mopai Biotechnology Co., LTD | Information not specified | None specified online | A China-based supplier.[6] |
Beyond the Datasheet: Key Questions for Your Potential Supplier:
-
What is the batch-to-batch consistency of your product? Request data from multiple batches to assess variability.
-
What is the typical impurity profile? Ask for the identity and concentration of known impurities.
-
Can you provide a detailed Certificate of Analysis (CoA)? A comprehensive CoA should include the analytical methods used, the specifications, and the actual test results for the specific batch.
-
Do you operate under a quality management system (e.g., ISO 9001)? This can be an indicator of a commitment to quality and process control.
-
Can you provide a sample for in-house evaluation? "Trust, but verify" is a critical mantra in chemical sourcing.
In-House Quality Control: A Self-Validating System
Upon receipt of this compound, a robust in-house quality control (QC) workflow is essential to verify the supplier's claims and ensure the material is fit for its intended purpose. The following diagram illustrates a typical QC workflow for an incoming chemical intermediate.
References
- 1. This compound | 2463-16-3 [sigmaaldrich.com]
- 2. 2463-16-3|this compound|BLD Pharm [bldpharm.com]
- 3. a2bchem.com [a2bchem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 6. This compound, CasNo.2463-16-3 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Quinolines Utilizing Ethyl 3-Cyanobenzoate
Abstract
This comprehensive guide details a robust, multi-step synthetic pathway for the preparation of substituted quinolines, leveraging Ethyl 3-cyanobenzoate as a versatile starting material. Quinolines represent a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a broad spectrum of pharmacological activities, making them indispensable scaffolds in modern drug discovery.[1][2] This document provides an in-depth exploration of the chemical principles, step-by-step experimental protocols, and critical process parameters for the transformation of this compound into a key 3-aminoacetophenone intermediate, followed by its successful application in the Friedländer annulation to yield a substituted quinoline. This guide is tailored for researchers, medicinal chemists, and professionals in drug development, offering a practical and scientifically rigorous framework for the synthesis of this important class of compounds.
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable array of biological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The therapeutic success of quinoline-based drugs, such as chloroquine for malaria and various quinolone antibiotics, underscores the continued importance of developing novel and efficient synthetic routes to access structurally diverse quinoline analogues.[1]
This application note addresses the synthesis of substituted quinolines from a readily available and cost-effective starting material, this compound. The presented methodology is a departure from classical quinoline syntheses, which traditionally rely on the condensation of anilines with dicarbonyl compounds or α,β-unsaturated carbonyls. Here, we outline a strategic, multi-step approach that first transforms this compound into a versatile aminoacetophenone intermediate, which is then utilized in the well-established Friedländer synthesis to construct the target quinoline scaffold.
Scientific Principles and Synthetic Strategy
The overall synthetic strategy is a three-stage process, as illustrated in the workflow diagram below. This approach was designed to leverage well-established and high-yielding reactions, ensuring a reliable and reproducible synthesis.
References
Application Notes & Protocols: Strategic Application of Ethyl 3-Cyanobenzoate Derivatives in Friedländer Annulation for Quinolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedländer annulation stands as a cornerstone reaction in synthetic organic chemistry, providing a robust and versatile pathway to the quinoline scaffold, a privileged structure in medicinal chemistry.[1][2] This guide provides an in-depth analysis of the reaction's mechanism, conditions, and strategic application. While ethyl 3-cyanobenzoate is not a direct substrate in the classical Friedländer reaction, this document elucidates a scientifically rigorous approach to incorporate this moiety into a quinoline core. We present a modified strategy wherein a derivative of this compound, possessing a requisite active methylene group, serves as a key building block. This application note details the reaction's mechanistic underpinnings, provides optimized protocols, and discusses the critical parameters necessary for successful synthesis, thereby empowering researchers to generate novel quinoline-based compounds for drug discovery and materials science.
Introduction to the Friedländer Annulation
First reported by Paul Friedländer in 1882, the Friedländer synthesis is a cyclocondensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group to form a quinoline ring.[3][4][5] The reaction's simplicity, efficiency, and high atom economy have established it as one of the most vital methods for constructing the quinoline nucleus.[2] Quinolines are of immense interest due to their prevalence in natural products and their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][6][7]
The versatility of the Friedländer reaction allows for the synthesis of a diverse array of polysubstituted quinolines by varying the two primary reactants.[1][7] Modern iterations of this reaction have expanded to include a wide range of catalysts, such as Lewis acids, Brønsted acids, bases, and heterogeneous catalysts, to improve yields, selectivity, and sustainability under milder conditions.[3][8][9]
Mechanistic Pathways: Acid and Base Catalysis
The Friedländer annulation can proceed through two primary mechanistic pathways, depending on whether it is catalyzed by an acid or a base.[4][10]
-
Acid-Catalyzed Mechanism: In the presence of an acid catalyst (e.g., p-TsOH, In(OTf)₃, ZnCl₂), the reaction typically begins with an aldol condensation between the 2-aminoaryl ketone and the enolizable ketone.[8][9][11] The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization occurs via the attack of the aniline nitrogen onto the carbonyl carbon, followed by a final dehydration step to yield the aromatic quinoline ring.
-
Base-Catalyzed Mechanism: Under basic conditions (e.g., KOH, piperidine), the initial step is often the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the second reactant.[6][9] This is followed by an intramolecular aldol-type reaction, where an enolate formed from the active methylene group attacks the imine carbon. The subsequent cyclization and dehydration afford the final quinoline product.
The choice of catalyst is critical and can significantly influence reaction rates, yields, and in some cases, regioselectivity when using unsymmetrical ketones.[3][12]
Caption: Generalized mechanistic pathways for the Friedländer Annulation.
Strategic Incorporation of the this compound Moiety
A direct reaction using this compound as a primary substrate in a classical Friedländer annulation is not feasible. The molecule lacks the necessary ortho-aminoaryl aldehyde/ketone functionality and does not possess a sufficiently activated α-methylene group to serve as the second component.
However, the this compound scaffold can be strategically incorporated by first synthesizing a suitable precursor that meets the reaction's requirements. A highly effective approach is to prepare a β-dicarbonyl compound or a ketone that contains the desired moiety. For this application, we propose the synthesis and use of ethyl 3-(2-oxopropyl)benzoate as the active methylene component. This molecule can be readily synthesized from ethyl 3-bromobenzoate and acetone enolates or related synthons.
When ethyl 3-(2-oxopropyl)benzoate reacts with a 2-aminoaryl ketone, such as 2-aminobenzophenone, the Friedländer annulation proceeds efficiently to yield a quinoline with the desired functional group attached at the 2-position.
Caption: Workflow for incorporating the target moiety via a modified substrate.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis of Ethyl 3-((4-phenylquinolin-2-yl)methyl)benzoate
This protocol describes the synthesis of a polysubstituted quinoline using a highly effective Lewis acid catalyst, Indium(III) trifluoromethanesulfonate (In(OTf)₃), which has been shown to be an efficient catalyst for this transformation.[8]
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Ethyl 3-(2-oxopropyl)benzoate (1.1 mmol, 226.8 mg)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%, 28.1 mg)
-
Toluene or solvent-free conditions
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzophenone (1.0 mmol), ethyl 3-(2-oxopropyl)benzoate (1.1 mmol), and In(OTf)₃ (5 mol%).
-
Reaction Conditions: The reaction can be performed under solvent-free conditions or in a minimal amount of a high-boiling solvent like toluene (3-5 mL).
-
Heating: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If performed solvent-free, dissolve the residue in ethyl acetate (20 mL).
-
Quenching and Extraction: Add saturated NaHCO₃ solution (15 mL) to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL).[2]
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 3-((4-phenylquinolin-2-yl)methyl)benzoate.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Summary and Optimization Parameters
The success of the Friedländer annulation is highly dependent on the chosen reaction conditions. Below is a summary of common catalysts and conditions that have been successfully employed, which can serve as a starting point for optimization.
| Catalyst | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Lewis Acids | ||||
| In(OTf)₃ | Solvent-free | 100-120 | 75-92 | [8] |
| Ceric Ammonium Nitrate | Acetonitrile | Ambient | 80-95 | [7][9] |
| ZnCl₂ | Ethanol | Reflux | 70-85 | [9] |
| Brønsted Acids | ||||
| p-Toluenesulfonic acid | Solvent-free | 120 | 85-95 | [3] |
| Bases | ||||
| KOH / NaOH | Ethanol / Water | Reflux | 60-80 | [6] |
| Piperidine | Ethanol | Reflux | 65-85 | [6] |
| Heterogeneous | ||||
| Amberlyst-15 | Ethanol | Reflux | 70-90 | [5] |
Causality Behind Experimental Choices:
-
Catalyst Selection: Lewis acids like In(OTf)₃ are often preferred for their high efficiency and tolerance of various functional groups, leading to cleaner reactions and higher yields compared to traditional Brønsted acids or bases.[8] For green chemistry applications, recyclable heterogeneous catalysts like Amberlyst-15 or supported acids are excellent choices.[5]
-
Solvent: High-boiling non-polar solvents like toluene are common. However, solvent-free conditions are increasingly popular as they are environmentally friendly and can accelerate reaction rates.[3]
-
Temperature: The reaction typically requires elevated temperatures (80-220 °C) to drive the dehydration steps, although highly active catalysts can enable the reaction to proceed at lower or even ambient temperatures.[6][7][9]
Conclusion
The Friedländer annulation is a powerful and adaptable method for the synthesis of substituted quinolines. While this compound cannot be used directly, this guide demonstrates a strategic and practical approach for its incorporation into the quinoline core by employing a rationally designed precursor. By understanding the underlying mechanisms and carefully selecting catalysts and conditions, researchers in drug development and materials science can leverage this methodology to create novel and structurally diverse molecules with significant pharmacological or functional potential. The provided protocol offers a validated starting point for the synthesis of quinolines bearing the this compound moiety, opening avenues for further discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Application Notes and Protocols: Ethyl 3-cyanobenzoate as a Versatile Precursor for Active Pharmaceutical Ingredients
Introduction: The Strategic Importance of Ethyl 3-cyanobenzoate in Medicinal Chemistry
This compound, a readily available aromatic compound, serves as a pivotal building block in the synthesis of a diverse array of active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both an electron-withdrawing cyano group and an ester moiety, allows for a wide range of chemical transformations. This makes it a valuable precursor for constructing complex molecular architectures found in modern therapeutics. The cyano group, in particular, is a versatile functional handle that can be elaborated into various nitrogen-containing heterocycles and amidine functionalities, which are prevalent in many drug classes. This application note will provide a detailed exploration of the utility of this compound in API synthesis, with a focus on its conversion to key benzamidine intermediates, and its subsequent application in the synthesis of Factor Xa inhibitors, a critical class of anticoagulant drugs.
Core Synthetic Strategy: Transformation of the Cyano Group into the Bioisosterically Important Amidine Moiety
A primary application of this compound in drug discovery is its role as a precursor to 3-amidinobenzoyl derivatives. The benzamidine group is a common structural motif in inhibitors of serine proteases, such as thrombin and Factor Xa, where it mimics the guanidinium group of arginine and interacts with the aspartate residue at the base of the S1 specificity pocket of these enzymes. The synthesis of the amidine functionality from the nitrile is a cornerstone of this strategy.
Experimental Protocol 1: Synthesis of Ethyl 3-carbamimidoylbenzoate hydrochloride (A Key Amidine Intermediate)
This protocol details the conversion of this compound to its corresponding imidate ester, followed by reaction with an amine source to yield the target amidine hydrochloride.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonium Chloride
-
Triethylamine
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Gas dispersion tube
-
Condenser
-
Drying tube (e.g., with calcium chloride)
-
Schlenk line or inert atmosphere setup
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Reaction)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, add this compound (1 equivalent) and anhydrous ethanol (5-10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 2-4 hours, ensuring the temperature remains below 10 °C.
-
After the introduction of HCl is complete, seal the flask and allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product, ethyl 3-(ethoxy(imino)methyl)benzoate hydrochloride, will often precipitate. If not, the solvent can be partially removed under reduced pressure, and anhydrous diethyl ether can be added to induce precipitation.
-
Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Conversion to the Amidine Hydrochloride
-
Suspend the crude ethyl imidate hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM) or ethanol in a round-bottom flask.
-
Add ammonium chloride (1.1 equivalents) and triethylamine (1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or HPLC.
-
After completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude ethyl 3-carbamimidoylbenzoate hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC, %) |
| This compound | C₁₀H₉NO₂ | 175.18 | - | >98 |
| Ethyl 3-carbamimidoylbenzoate hydrochloride | C₁₀H₁₃ClN₂O₂ | 232.68 | 75-85 | >95 |
Application in the Synthesis of Factor Xa Inhibitors: The Case of Betrixaban
Factor Xa is a serine protease that plays a crucial role in the blood coagulation cascade.[1][2] Its inhibitors are effective anticoagulants for the prevention and treatment of thromboembolic diseases.[3][4] A number of direct oral anticoagulants (DOACs) targeting Factor Xa have been developed, and many of them feature a benzamidine or a related moiety to interact with the S1 pocket of the enzyme.
While the approved drug Betrixaban is a derivative of 4-amidinobenzoic acid, the synthetic principles are directly applicable to the 3-substituted isomer derived from this compound for the development of novel analogs. The following workflow illustrates how the amidine intermediate synthesized in Protocol 1 could be utilized in a convergent synthesis of a Betrixaban analog.
Synthetic Workflow for a Betrixaban Analog
Caption: Synthetic workflow for a Betrixaban analog.
Discussion of the Synthetic Strategy
The overall synthesis is a convergent approach, which is often more efficient for complex molecules.
-
Amidine Fragment Synthesis: This route starts with this compound and proceeds through the Pinner reaction to form the imidate, followed by aminolysis to the amidine ester.[5] Subsequent hydrolysis of the ester group under basic conditions, followed by acidification, would yield the key 3-carbamimidoylbenzoic acid hydrochloride intermediate.
-
Core Fragment Synthesis: The second key fragment is prepared by the coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine to form an amide bond. The nitro group is then reduced to an amine, typically using iron in acidic conditions or catalytic hydrogenation, to provide the aniline derivative ready for the final coupling step.
-
Final Coupling: The two fragments are joined via an amide bond formation. Standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are commonly employed to facilitate this reaction in high yield.
Trustworthiness and Self-Validation
The protocols and workflows presented are based on well-established and widely published chemical transformations.[5][6] Each step in the proposed synthesis can be monitored and the intermediates characterized by standard analytical techniques to ensure the integrity of the process.
Analytical Methods for In-Process Control and Final Product Characterization:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and determination of product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final API.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
By employing these analytical methods at each stage, researchers can validate the successful formation of the desired products and ensure the high purity required for pharmaceutical applications.
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of complex APIs. Its ability to be efficiently converted into the 3-amidinobenzoyl moiety makes it particularly valuable in the development of serine protease inhibitors. The detailed protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage the full potential of this important chemical building block in their quest for novel therapeutics.
References
- 1. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 2. Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for Amide Synthesis via the Ritter Reaction with Ethyl 3-cyanobenzoate
Introduction: The Strategic Importance of the Ritter Reaction in Modern Synthesis
The amide bond is a cornerstone of chemical and biological sciences, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals.[1][2][3] The Ritter reaction, first described by John J. Ritter in 1948, presents a powerful and atom-economical method for the synthesis of N-substituted amides.[1][4] This transformation proceeds through the acid-catalyzed reaction of a nitrile with a carbocation precursor, typically an alcohol or an alkene.[4][5][6][7] The reaction is particularly advantageous for the synthesis of sterically hindered amides, which can be challenging to prepare via traditional acylation methods.[1][4] This application note provides a comprehensive guide to the Ritter reaction, focusing on the use of Ethyl 3-cyanobenzoate as the nitrile component to generate novel amide structures relevant to drug discovery and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for successful execution.
Mechanistic Insights: A Stepwise Journey from Nitrile to Amide
The Ritter reaction is a classic example of a nucleophilic addition to a carbocation. The generally accepted mechanism involves three key steps:
-
Carbocation Formation: In the presence of a strong acid, such as sulfuric acid, an alcohol is protonated, leading to the loss of a water molecule and the formation of a carbocation.[4][5][7] The stability of the carbocation is a critical factor, with tertiary and benzylic carbocations being the most favorable.[4][8]
-
Nucleophilic Attack by the Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile acts as a nucleophile, attacking the electrophilic carbocation. This step results in the formation of a stable nitrilium ion intermediate.[4][5][6][7][9]
-
Hydrolysis to the Amide: The nitrilium ion is then hydrolyzed by water, which is typically present from the initial protonation step or added during the work-up. This hydrolysis proceeds through a series of proton transfers and tautomerization to yield the final N-substituted amide product.[5][6][7][8]
The choice of a strong acid is crucial for facilitating the initial carbocation formation.[5][6] While traditional protocols often employ stoichiometric amounts of strong Brønsted acids like sulfuric acid, modern variations have explored the use of Lewis acids and solid acid catalysts to achieve milder and more environmentally benign reaction conditions.[4][10]
Experimental Protocol: Synthesis of an N-tert-Butyl Amide from this compound
This protocol details the synthesis of Ethyl 3-(N-tert-butylcarbamoyl)benzoate from this compound and tert-butanol. Tert-butanol is chosen as the carbocation precursor due to the high stability of the resulting tertiary carbocation.
Materials and Equipment:
-
This compound
-
tert-Butanol
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or recrystallization
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and tert-butanol (1.2 eq) in dichloromethane (5-10 mL per gram of nitrile).
-
Acid Addition: Cool the flask in an ice bath to 0 °C. Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise to the stirred solution. Caution: The addition of sulfuric acid is highly exothermic and should be performed with care to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition of acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude amide can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[4][11]
Data Presentation: Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Nitrile Substrate | This compound | A commercially available aromatic nitrile. |
| Alcohol Substrate | tert-Butanol | Forms a stable tertiary carbocation, leading to higher yields.[8] |
| Catalyst | Concentrated H₂SO₄ | A strong acid catalyst essential for carbocation formation.[5][6] |
| Stoichiometry | Nitrile:Alcohol:Acid (1:1.2:2-3) | A slight excess of the alcohol and a stoichiometric amount of acid are typically used to drive the reaction to completion. |
| Solvent | Dichloromethane | An inert solvent that is suitable for the reaction conditions. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic addition of acid, followed by reaction at ambient temperature. |
| Reaction Time | 2-6 hours | Typical reaction time for the Ritter reaction, should be monitored by TLC. |
| Work-up | Aqueous basic wash | Neutralizes the strong acid catalyst and facilitates product isolation. |
Visualizing the Workflow
Caption: Experimental workflow for the Ritter reaction.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through clear checkpoints. The progress of the reaction should be monitored by TLC, comparing the reaction mixture to the starting materials to confirm the consumption of the nitrile. During the work-up, the neutralization step is critical and should be confirmed with pH paper. The final product's identity and purity should be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. The expected product, Ethyl 3-(N-tert-butylcarbamoyl)benzoate, will exhibit characteristic signals for the ethyl ester, the tert-butyl group, and the amide N-H proton.
Conclusion and Future Perspectives
The Ritter reaction remains a highly relevant and practical method for the synthesis of N-substituted amides.[4] While the classical approach often requires harsh acidic conditions, modern variations utilizing milder Lewis acids, solid acid catalysts, and more environmentally benign solvents have significantly expanded its applicability and appeal.[4][10] For researchers in drug development and organic synthesis, a thorough understanding of the Ritter reaction's mechanism, scope, and experimental protocols is essential for the efficient construction of complex amide-containing molecules. The protocol provided for this compound serves as a robust starting point for the exploration of this versatile reaction in the synthesis of novel compounds with potential biological or material applications.
References
- 1. Recent advances of Ritter reaction and its synthetic applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Ritter Reaction | NROChemistry [nrochemistry.com]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. ias.ac.in [ias.ac.in]
- 11. biotage.com [biotage.com]
Application Notes and Protocols for Heterocycle Synthesis Utilizing Ethyl 3-Cyanobenzoate
Introduction: The Strategic Value of Ethyl 3-Cyanobenzoate in Heterocyclic Chemistry
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound emerges as a particularly valuable and versatile building block in this endeavor. Its bifunctional nature, possessing both a nitrile group and an ethyl ester on an aromatic core, offers multiple reactive sites for strategic bond formation. This guide provides an in-depth exploration of catalytic conditions for the synthesis of various N-heterocycles, with a focus on pyridines, pyrimidines, and quinolines, using this compound as a key precursor. We will delve into the mechanistic underpinnings of these transformations, offering not just procedural steps but also the scientific rationale behind them.
Catalytic Strategies for Heterocycle Construction
The transformation of this compound into complex heterocyclic systems is most effectively achieved through transition-metal catalysis. The choice of catalyst—typically based on palladium, rhodium, or copper—along with the appropriate ligands and reaction conditions, dictates the reaction pathway and the resulting heterocyclic core.
Palladium-Catalyzed Reactions: Versatility in C-C and C-N Bond Formation
Palladium complexes are renowned for their ability to catalyze a wide range of cross-coupling and cyclization reactions.[1] In the context of heterocycle synthesis from aromatic nitriles, palladium catalysts are instrumental in activating C-H bonds and facilitating annulation reactions.[2]
A key mechanistic principle involves the coordination of the nitrile group to the palladium center, which can influence the regioselectivity of subsequent bond formations. The catalytic cycle often involves oxidative addition, migratory insertion, and reductive elimination steps, leading to the desired heterocyclic product.
Rhodium-Catalyzed Cycloadditions: A Powerful Route to Pyridines
Rhodium catalysts are particularly effective in mediating [2+2+2] cycloaddition reactions, a powerful strategy for the construction of six-membered rings.[3] In this approach, the nitrile group of this compound can participate as a two-atom component, reacting with two alkyne molecules to form a pyridine ring. The reaction is typically catalyzed by a rhodium(I) complex, and the choice of phosphine ligand is crucial for achieving high efficiency and regioselectivity.[4]
The catalytic cycle is thought to involve the formation of a rhodacyclopentadiene intermediate from two alkyne units. Subsequent coordination and insertion of the nitrile lead to a seven-membered rhodacycloheptatriene, which then undergoes reductive elimination to furnish the pyridine product and regenerate the active rhodium catalyst.
Copper-Catalyzed Annulations: An Economical Path to Quinolines and Pyrimidines
Copper catalysts offer a cost-effective and environmentally benign alternative to palladium and rhodium for many transformations.[5] In heterocycle synthesis, copper-catalyzed reactions often proceed through different mechanistic pathways, sometimes involving radical intermediates or single-electron transfer processes. For the synthesis of quinolines, copper catalysts can promote the condensation of an aromatic amine with a carbonyl compound, followed by cyclization and aromatization. While direct examples with this compound are less common, the principles can be adapted. For pyrimidine synthesis, copper can catalyze the reaction between an amidine and a 1,3-dicarbonyl equivalent, a role that can be fulfilled by derivatives of this compound under specific conditions.[6][7]
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative heterocycles. These are presented as robust starting points for researchers, with the understanding that optimization may be required for specific substrates and scales.
Protocol 1: Rhodium-Catalyzed Synthesis of a Substituted Pyridine via [2+2+2] Cycloaddition
This protocol is adapted from established methods for rhodium-catalyzed pyridine synthesis and is applicable to this compound.[3]
Objective: To synthesize Ethyl 5,6-diphenylnicotinate.
Materials:
-
This compound
-
Diphenylacetylene
-
[Rh(cod)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Triphenylphosphine (PPh3)
-
Anhydrous, degassed toluene
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add [Rh(cod)2]BF4 (5 mol%) and triphenylphosphine (10 mol%).
-
Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for ligand exchange and catalyst formation.
-
To this solution, add this compound (1.0 mmol, 1.0 equiv) and diphenylacetylene (2.2 mmol, 2.2 equiv).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired Ethyl 5,6-diphenylnicotinate.
Expected Outcome: A substituted pyridine derivative. The yield will be dependent on the specific reaction conditions and purity of the starting materials.
Causality of Experimental Choices:
-
Inert Atmosphere: Rhodium catalysts are sensitive to oxidation, so an inert atmosphere is crucial to maintain catalytic activity.
-
Anhydrous Solvent: Water can deactivate the catalyst and lead to side reactions.
-
Ligand: Triphenylphosphine is a common ligand for rhodium-catalyzed cycloadditions, influencing both the stability and reactivity of the catalytic species.
-
Excess Alkyne: A slight excess of the alkyne component ensures complete consumption of the nitrile starting material.
Protocol 2: Copper-Catalyzed Synthesis of a Substituted Pyrimidine
This protocol is based on the general principle of pyrimidine synthesis from amidines and β-dicarbonyl compounds, adapted for this compound.[8][9]
Objective: To synthesize Ethyl 2-amino-4-(3-ethoxycarbonylphenyl)pyrimidine-5-carboxylate (a hypothetical target based on plausible reactivity).
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Anhydrous dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to anhydrous ethanol.
-
To this solution, add guanidine hydrochloride to generate free guanidine. Stir for 30 minutes at room temperature.
-
Remove the ethanol under reduced pressure. To the residue, add anhydrous DMF, this compound (1.0 mmol, 1.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).
-
Heat the reaction mixture to 120 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Base: Sodium ethoxide is used to deprotonate guanidine hydrochloride, generating the nucleophilic free base required for the reaction.
-
Catalyst and Ligand: The CuI/1,10-phenanthroline system is a common catalytic system for C-N bond forming reactions. The ligand stabilizes the copper center and facilitates the catalytic cycle.
-
Solvent: DMF is a polar aprotic solvent that is suitable for this type of reaction, as it can dissolve the reactants and withstand the high reaction temperature.
Visualization of Reaction Pathways
Rhodium-Catalyzed [2+2+2] Cycloaddition
Caption: Rhodium-Catalyzed [2+2+2] Cycloaddition Pathway.
General Workflow for Catalytic Heterocycle Synthesis
Caption: General Experimental Workflow for Heterocycle Synthesis.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of pyridines and pyrimidines from aromatic nitriles. These values should be considered as a starting point for optimization.
| Parameter | Rh-Catalyzed Pyridine Synthesis | Cu-Catalyzed Pyrimidine Synthesis |
| Catalyst Loading | 1-5 mol% | 5-10 mol% |
| Ligand Loading | 2-10 mol% | 10-20 mol% |
| Temperature | 80-120 °C | 100-140 °C |
| Reaction Time | 12-48 hours | 24-72 hours |
| Typical Yields | 40-85% | 30-70% |
Conclusion and Future Perspectives
This compound is a potent and adaptable precursor for the synthesis of a diverse range of heterocyclic compounds. The catalytic methodologies outlined in this guide, employing palladium, rhodium, and copper, provide robust frameworks for accessing valuable molecular architectures. The field continues to evolve, with ongoing research focused on developing more sustainable catalysts, milder reaction conditions, and expanding the scope of accessible heterocycles. As our understanding of reaction mechanisms deepens, so too will our ability to design and execute ever more efficient and selective synthetic routes, further cementing the role of versatile building blocks like this compound in the future of medicinal and materials chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-friendly synthesis of pyridines via rhodium-catalyzed cyclization of diynes with oximes [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. mdpi.com [mdpi.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Pyrimidine synthesis [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 3-Cyanobenzoate Derivatives
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Functionalized Benzoates in Modern Chemistry
In the landscape of pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. Substituted benzoic acid esters, such as derivatives of ethyl 3-cyanobenzoate, are pivotal building blocks. The presence of multiple, electronically distinct functional groups—the ester, the nitrile, and a reactive site for cross-coupling—offers a versatile platform for the synthesis of novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, owing to their high efficiency, functional group tolerance, and predictable stereochemistry.[1]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound derivatives. As a Senior Application Scientist, the aim is to not only present step-by-step procedures but also to elucidate the underlying scientific principles that govern these transformations. This document will empower researchers to confidently design, execute, and troubleshoot these powerful synthetic methods.
Core Principles: The Palladium Catalytic Cycle
A foundational understanding of the catalytic cycle is essential for optimizing reaction conditions and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) cycle.
References
Application Notes & Protocols: The Versatility of Ethyl 3-cyanobenzoate in the Development of Advanced Functional Materials
Abstract
Ethyl 3-cyanobenzoate (E3CB) is a uniquely versatile aromatic compound, distinguished by the presence of two key functional groups: an ethyl ester and a nitrile. This bifunctionality allows it to serve as a strategic building block in a multitude of synthetic pathways, leading to the development of sophisticated functional materials. Its applications span from high-performance polymers and crystalline microporous structures to complex pharmaceutical intermediates. This guide provides an in-depth exploration of E3CB's utility, detailing the scientific principles behind its application and providing robust, field-tested protocols for researchers in materials science and drug development.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound is an organic compound with the chemical formula C₁₀H₉NO₂.[1] At its core, the molecule consists of a benzene ring substituted at the 1- and 3- positions with an ethoxycarbonyl group (-COOEt) and a nitrile group (-C≡N), respectively. This meta-substitution pattern and the distinct reactivity of each functional group make E3CB a highly valuable and versatile precursor in synthetic chemistry.[2][3]
-
The ethyl ester group can undergo hydrolysis to form a carboxylic acid, or transesterification and amidation to form new esters and amides. The carboxylic acid derivative is a crucial linker for coordination polymers and polyesters.
-
The nitrile group is a gateway to several other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo cycloaddition reactions to form heterocyclic structures like tetrazoles. It also imparts polarity and can enhance the thermal properties of a material.
This document will detail the practical application of E3CB in three major domains:
-
High-Performance Polymers: As a monomer for functional polyesters.
-
Metal-Organic Frameworks (MOFs): As a precursor to the organic linker 3-cyanobenzoic acid.
-
Pharmaceutical Synthesis: As a scaffold for creating diverse molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 2463-16-3 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| SMILES | CCOC(=O)C1=CC=CC(=C1)C#N | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 52-54 °C |
Application I: Precursor for Functional Aromatic Polyesters
Scientific Rationale: Aromatic polyesters are known for their high thermal stability and mechanical strength. By incorporating functional pendant groups into the polymer backbone, material scientists can tailor properties such as solubility, reactivity for cross-linking, and dielectric constant. The nitrile group of E3CB is an excellent candidate for this purpose. The synthesis begins with the hydrolysis of E3CB to 3-cyanobenzoic acid, which is then used as a co-monomer in a polycondensation reaction. The pendant nitrile groups along the resulting polyester chain can significantly increase the glass transition temperature (Tg) and serve as sites for post-polymerization modification.
Workflow for Functional Polyester Synthesis
The overall process involves the initial conversion of the commercially available ester to its corresponding carboxylic acid, which then acts as a monomer in a polymerization reaction.
Caption: Workflow for synthesizing nitrile-functionalized polyester from E3CB.
Protocol 1: Synthesis of a Nitrile-Functionalized Copolyester
Objective: To synthesize a copolyester containing pendant nitrile groups via polycondensation, starting from the hydrolysis of this compound.
Part A: Hydrolysis of this compound to 3-Cyanobenzoic Acid
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of this compound in 50 mL of ethanol.
-
Reaction: Prepare a solution of 5.0 g of sodium hydroxide (NaOH) in 50 mL of deionized water and add it to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Slowly acidify the solution by adding 2M hydrochloric acid (HCl) dropwise until the pH is ~2. A white precipitate of 3-cyanobenzoic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60 °C overnight. The expected yield is typically >90%.
Part B: Synthesis of Copolyester via Melt Polycondensation
-
Setup: Equip a three-neck flask with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Reagents: Charge the flask with 3-cyanobenzoic acid (from Part A), an equimolar amount of a dicarboxylic acid (e.g., terephthalic acid), and a slight molar excess (1.1 equivalents) of a diol (e.g., ethylene glycol). Add a polycondensation catalyst such as antimony(III) oxide.
-
Esterification: Heat the mixture under a slow stream of nitrogen to ~180-200 °C. The esterification reaction will begin, and water will be evolved and collected. Maintain this temperature for 2-3 hours.
-
Polycondensation: Gradually increase the temperature to 250-280 °C while slowly applying a vacuum (~0.5-1.0 mmHg). This stage removes excess ethylene glycol and drives the polymerization to achieve a high molecular weight. The viscosity of the melt will increase noticeably.
-
Completion: Continue the reaction under vacuum for another 2-4 hours or until the desired melt viscosity is achieved.
-
Isolation: Cool the reactor under nitrogen. The resulting solid polyester can be extruded or mechanically removed. The polymer can be purified by dissolving in a suitable solvent (e.g., trifluoroacetic acid) and precipitating into a non-solvent like methanol.
Application II: Building Block for Metal-Organic Frameworks (MOFs)
Scientific Rationale: Metal-Organic Frameworks (MOFs) are highly ordered, crystalline materials constructed from metal ions or clusters linked by organic molecules.[4] They are renowned for their exceptionally high surface areas and tunable pore environments, making them ideal for applications in gas storage, catalysis, and sensing.[5][6] The carboxylic acid derived from E3CB, 3-cyanobenzoic acid, is an excellent organic linker. Its carboxylate group coordinates with metal centers to form the framework, while the nitrile group is directed into the pores. This pendant nitrile functionality can enhance the selective adsorption of polar molecules (like CO₂) and can be used as a reactive handle for post-synthetic modification to introduce even more complex functionalities.[7]
Workflow for MOF Synthesis
The synthesis of MOFs is typically a one-pot solvothermal reaction where the components self-assemble into a crystalline structure.
Caption: General workflow for the synthesis of a nitrile-functionalized MOF.
Protocol 2: Solvothermal Synthesis of a Zn-based MOF
Objective: To synthesize a zinc-based MOF using 3-cyanobenzoic acid as the organic linker.
-
Precursor Preparation: Synthesize 3-cyanobenzoic acid from this compound as described in Protocol 1, Part A.
-
Reagent Solution: In a 20 mL glass vial, dissolve 3-cyanobenzoic acid and an equimolar amount of a zinc salt (e.g., zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O) in 10 mL of N,N-dimethylformamide (DMF).
-
Reaction: Cap the vial tightly and place it in a programmable oven. Heat the vial to 100-120 °C and hold for 24-48 hours.
-
Cooling: Allow the oven to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Isolation: Decant the mother liquor and wash the crystalline product by immersing it in fresh DMF for 24 hours to exchange the solvent. Repeat this washing step three times.
-
Solvent Exchange: To prepare the sample for activation, exchange the DMF with a more volatile solvent like acetone or chloroform. Immerse the crystals in the new solvent for 24 hours, repeating the exchange three times.
-
Activation: Transfer the solvent-exchanged crystals to a vacuum line or a BET surface area analyzer sample tube. Heat the sample gently (e.g., 150 °C) under high vacuum for several hours to remove the solvent molecules from the pores.
-
Characterization: The activated MOF is now ready for characterization. Confirm crystallinity using Powder X-ray Diffraction (PXRD) and determine the surface area and porosity using N₂ adsorption-desorption analysis (BET).
Table 2: Representative Data for a Nitrile-Functionalized MOF
| Parameter | Typical Value | Purpose |
| Synthesis Temperature | 110 °C | Controls crystal growth and phase |
| BET Surface Area | 1000 - 1800 m²/g | Measures porosity and available surface |
| Pore Volume | 0.5 - 0.9 cm³/g | Indicates capacity for guest molecules |
| CO₂ Adsorption | 2-4 mmol/g (at 273K, 1 bar) | Quantifies gas storage performance |
Application III: Versatile Intermediate in Pharmaceutical Synthesis
Scientific Rationale: In drug discovery, "building blocks" are relatively simple molecules that can be elaborated into more complex structures for biological testing.[8][9] this compound is an ideal building block because its two functional groups can be manipulated independently or in concert to generate a diverse library of compounds.[10][11] The ester can be easily converted to amides, which are prevalent in drug molecules. The nitrile group can be reduced to a primary amine—a key basic center for interacting with biological targets—or converted to other functionalities, expanding the accessible chemical space.
Synthetic Transformations of this compound
The diagram below illustrates how the ester and nitrile groups of E3CB can be selectively transformed into other key functional groups used in medicinal chemistry.
Caption: Key synthetic pathways starting from this compound.
Protocol 3: Synthesis of N-benzyl-3-cyanobenzamide via Aminolysis
Objective: To demonstrate the conversion of the ethyl ester group to an amide, a fundamental transformation in medicinal chemistry.
-
Setup: In a sealed reaction tube, combine this compound (1.0 eq), benzylamine (1.5 eq), and a catalyst such as sodium methoxide (0.1 eq).
-
Solvent: Add a high-boiling point solvent like xylene or perform the reaction neat if the reactants are liquid at high temperatures.
-
Reaction: Heat the mixture to 120-140 °C for 12-24 hours. The progress of the reaction can be monitored by GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure amide.
Conclusion
This compound is far more than a simple aromatic compound; it is a strategic and enabling building block for the creation of advanced functional materials. Its value lies in the orthogonal reactivity of its ester and nitrile groups, which provides chemists with a reliable platform for designing materials with precisely tailored properties. From thermally robust polymers to highly porous crystalline frameworks and diverse pharmaceutical scaffolds, the applications of E3CB are extensive and impactful. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to harness the synthetic potential of this versatile molecule.
References
- 1. This compound | C10H9NO2 | CID 13026687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Intermediates (building blocks) – AsisChem Inc. [asischem.com]
- 3. 2463-16-3|this compound|BLD Pharm [bldpharm.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Environmental applications of metal–organic framework-based three-dimensional macrostructures: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. sqma.myweb.usf.edu [sqma.myweb.usf.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 11. sciencedaily.com [sciencedaily.com]
Strategic Synthesis of N-Substituted Amides from Ethyl 3-cyanobenzoate: A Detailed Protocol and Mechanistic Insight
An Application Note for Drug Development Professionals
Abstract: N-substituted amides are a cornerstone of modern medicinal chemistry, forming the backbone of countless pharmaceutical agents.[1] This application note provides a detailed, step-by-step guide for the reliable synthesis of N-substituted 3-cyanobenzamides, utilizing Ethyl 3-cyanobenzoate as a readily available starting material.[2][3] We present a robust two-step synthetic strategy involving an initial saponification of the ethyl ester to the corresponding carboxylic acid, followed by a highly efficient amide coupling reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not only a validated protocol but also a deep dive into the mechanistic rationale behind each procedural step, ensuring both successful execution and adaptability.
Introduction and Synthetic Strategy
The amide bond is one of the most prevalent functional groups in medicinal chemistry, prized for its exceptional metabolic stability and hydrogen bonding capabilities.[4] The synthesis of diverse libraries of N-substituted amides is therefore a critical task in drug discovery. This compound is an attractive starting material, offering two distinct functional handles—an ester and a nitrile—that can be selectively manipulated.
Our synthetic approach is a classic yet highly effective two-step sequence:
-
Ester Hydrolysis: The ethyl ester is selectively hydrolyzed under basic conditions to yield 3-cyanobenzoic acid. This step is crucial for "unmasking" the carboxylic acid functionality required for the subsequent coupling reaction.
-
Amide Coupling: The resulting 3-cyanobenzoic acid is coupled with a desired primary or secondary amine using a carbodiimide activating agent to form the target N-substituted amide.
This strategy is favored for its high yields, operational simplicity, and broad applicability to a wide range of amine substrates.
Figure 1: Overall workflow for the synthesis of N-substituted amides from this compound.
Part I: Protocol for Ester Hydrolysis (Saponification)
The first step involves the conversion of the ethyl ester to a carboxylate salt via base-catalyzed hydrolysis, a process known as saponification. This reaction is essentially irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium to completion, a distinct advantage over acid-catalyzed hydrolysis which is a reversible process.[5][6]
Detailed Protocol: Synthesis of 3-Cyanobenzoic Acid
Materials & Equipment:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 3-4 mL per gram of ester).
-
Addition of Base: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (NaOH). Add 1.5 equivalents of the NaOH solution to the flask containing the ester.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) using a heating mantle. Maintain a gentle reflux for 1-2 hours.
-
Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot (ester) indicates reaction completion.
-
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add concentrated HCl dropwise with stirring in an ice bath. The 3-cyanobenzoic acid will precipitate as a white solid. Continue adding acid until the solution is acidic to pH paper (pH ~2).
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the solid cake with a small amount of cold deionized water to remove any residual salts. Dry the purified 3-cyanobenzoic acid in a vacuum oven. The product is typically of high purity and can be used in the next step without further purification.
Part II: Protocol for EDC-Mediated Amide Coupling
Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a highly unreactive ammonium carboxylate salt.[7][8] To overcome this, the carboxylic acid must be "activated". We will use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) as the coupling reagent. EDC converts the carboxylic acid's hydroxyl group into a good leaving group, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine nucleophile.[9][10]
A key advantage of EDC over other carbodiimides like dicyclohexylcarbodiimide (DCC) is that its urea byproduct is water-soluble, simplifying purification significantly.[9]
Figure 2: Simplified mechanism of EDC-mediated amide bond formation.
Detailed Protocol: Synthesis of N-Alkyl/Aryl-3-cyanobenzamide
Materials & Equipment:
-
3-Cyanobenzoic acid (from Part I)
-
Primary or secondary amine (e.g., benzylamine, aniline, etc.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, nitrogen inlet
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Equipment for column chromatography (silica gel, solvents)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-cyanobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by EDC (1.2 eq).
-
Expert Insight: The reaction is often initiated at 0°C (ice bath) to control any initial exotherm, especially for highly reactive amines, before allowing it to warm to room temperature.
-
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM.
-
Wash 1 (Acid Removal): Wash the organic layer with 1 M HCl (optional, if excess amine is used and basic) followed by deionized water.
-
Wash 2 (Byproduct Removal): Wash the organic layer twice with saturated aqueous NaHCO₃ solution. This removes any unreacted carboxylic acid and the water-soluble EDC urea byproduct.
-
Wash 3 (Final Wash): Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 3-cyanobenzamide.
Quantitative Data Summary
The following table provides representative quantities for the synthesis. Researchers should adjust quantities based on their desired scale.
| Parameter | Step 1: Hydrolysis | Step 2: Amide Coupling (Example with Benzylamine) |
| Key Reagent | This compound | 3-Cyanobenzoic Acid |
| Reagent Mass | 10.0 g | 5.0 g |
| Molar Amount | 57.1 mmol (1.0 eq) | 34.0 mmol (1.0 eq) |
| Secondary Reagent | NaOH | Benzylamine |
| Secondary Reagent Amount | 3.4 g (85.6 mmol, 1.5 eq) | 3.8 mL (37.4 mmol, 1.1 eq) |
| Coupling Reagent | N/A | EDC |
| Coupling Reagent Amount | N/A | 7.9 g (40.8 mmol, 1.2 eq) |
| Solvent | EtOH / H₂O (~40 mL / 43 mL) | Anhydrous DCM (~50 mL) |
| Temperature | Reflux (~85°C) | 0°C to Room Temp |
| Reaction Time | 1-2 hours | 4-12 hours |
| Typical Yield | >90% | 70-90% |
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. This compound | 2463-16-3 | Benchchem [benchchem.com]
- 3. This compound | C10H9NO2 | CID 13026687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jackwestin.com [jackwestin.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. fishersci.dk [fishersci.dk]
Experimental procedure for the reduction of the nitrile group in Ethyl 3-cyanobenzoate
Application Note: Selective Reduction of the Nitrile Group in Ethyl 3-cyanobenzoate
Introduction:
The selective reduction of a nitrile to a primary amine in a molecule containing other reducible functional groups is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This compound presents a classic chemoselectivity challenge: the reduction of the nitrile group to an aminomethyl group without affecting the ethyl ester functionality. This application note provides a comprehensive guide to the experimental procedures for this selective reduction, focusing on catalytic hydrogenation methods. We will delve into the rationale behind the choice of catalysts and reaction conditions, offer detailed protocols for two effective methods, and discuss the characterization of the final product, ethyl 3-(aminomethyl)benzoate. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented approach to this important synthetic transformation.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| CAS Number | 2463-16-3 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | [1] |
Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Reaction Scheme and Mechanistic Considerations
The overall transformation is the reduction of the nitrile group to a primary amine:
Caption: General reaction scheme for the reduction of this compound.
The primary challenge lies in the chemoselective delivery of hydride to the nitrile in the presence of the ester. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles, they will also readily reduce the ester to the corresponding alcohol, leading to a mixture of products. Therefore, catalytic hydrogenation is the method of choice for this transformation, offering high selectivity under milder conditions.[3]
The mechanism of catalytic hydrogenation of nitriles on a metal surface (e.g., Pd, Ni) involves the adsorption of the nitrile and molecular hydrogen onto the catalyst surface. The H-H bond is cleaved, and hydrogen atoms are added stepwise across the carbon-nitrogen triple bond, proceeding through an imine intermediate which is further reduced to the primary amine.[4]
Experimental Protocols
Two robust protocols for the selective reduction of this compound are presented below. The first employs the widely used and versatile Palladium on carbon (Pd/C) catalyst, while the second utilizes the cost-effective and highly active Raney® Nickel catalyst.
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is an excellent catalyst for the hydrogenation of nitriles and is known for its high efficiency and selectivity.[5] The addition of an acid can prevent the formation of secondary amine byproducts by protonating the newly formed primary amine, thus inhibiting its reaction with the intermediate imine.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet with water
-
Methanol (MeOH), reagent grade
-
Concentrated Hydrochloric Acid (HCl)
-
Diatomaceous earth (Celite®)
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrogen gas (H₂)
-
Argon or Nitrogen gas (Ar or N₂)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or Parr shaker apparatus
-
Vacuum/inert gas manifold
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
References
Troubleshooting & Optimization
Identifying and minimizing side products in Ethyl 3-cyanobenzoate reactions
Welcome to the technical support center for Ethyl 3-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile building block. Here, we provide in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you identify and minimize unwanted side products, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unwanted Hydrolysis of the Ester and/or Nitrile Group
Question: I am observing the formation of 3-cyanobenzoic acid and/or 3-carbamoylbenzoic acid in my reaction. What is causing this and how can I prevent it?
Answer: The presence of 3-cyanobenzoic acid and/or 3-carbamoylbenzoic acid indicates that hydrolysis of the ethyl ester and/or the cyano (nitrile) group is occurring. Both functional groups are susceptible to hydrolysis under aqueous acidic or basic conditions, which may be present in your reaction setup or during the work-up procedure.
Causality:
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (3-cyanobenzoic acid) in the presence of water and either an acid or a base catalyst. Basic hydrolysis (saponification) is irreversible and driven to completion, while acidic hydrolysis is an equilibrium process.[1]
-
Nitrile Hydrolysis: The nitrile group can undergo partial hydrolysis to form an amide (3-carbamoylbenzoic acid) or complete hydrolysis to the carboxylic acid (3-cyanobenzoic acid). This process is also catalyzed by acid or base and is often promoted by elevated temperatures.
Troubleshooting & Minimization Strategies:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The presence of even trace amounts of water can lead to hydrolysis, especially under harsh reaction conditions.
-
Control of pH:
-
Acidic Conditions: If your reaction requires acidic conditions, use a non-aqueous acid source if possible. During work-up, minimize the time the reaction mixture is in contact with aqueous acid and consider performing extractions at low temperatures.
-
Basic Conditions: Avoid strong aqueous bases like sodium hydroxide if hydrolysis is a concern. Consider using non-nucleophilic organic bases for acid scavenging. If an aqueous basic work-up is necessary, perform it quickly and at a reduced temperature.
-
-
Temperature Management: Perform the reaction at the lowest effective temperature. Higher temperatures accelerate the rate of hydrolysis.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor hydrolysis.
Experimental Protocol: Minimizing Hydrolysis During a Reaction
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the septum is intact and handle under an inert atmosphere. Dry any solid reagents in a vacuum oven if their stability permits.
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas. Introduce reagents via syringe through a septum.
-
Work-up: If an aqueous work-up is unavoidable, pre-cool the aqueous solution and the reaction mixture in an ice bath before combining. Perform extractions rapidly and minimize the contact time between the organic and aqueous layers.
Issue 2: Unintended Reduction of the Ester or Nitrile Group
Question: I am attempting a reduction reaction and observing the formation of (3-aminomethyl)phenyl)methanol or other over-reduced products. How can I achieve selective reduction?
Answer: The formation of (3-aminomethyl)phenyl)methanol indicates the reduction of both the ester and the nitrile functionalities. Achieving selective reduction of one group in the presence of the other requires careful selection of the reducing agent and reaction conditions.
Causality:
-
Strong Reducing Agents: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both esters and nitriles.[2]
-
Reaction Conditions: Factors such as temperature, solvent, and stoichiometry of the reducing agent play a critical role in selectivity.
Troubleshooting & Selective Reduction Strategies:
Table 1: Selective Reduction of this compound
| Desired Product | Target Functional Group to Reduce | Recommended Reducing Agent & Conditions | Potential Side Products |
| Ethyl 3-(aminomethyl)benzoate | Nitrile | Catalytic Hydrogenation: H₂ gas, Raney Nickel or Pd/C in ethanol or methanol.[3][4] | Over-reduction of the ester if reaction time is prolonged or harsh conditions are used. |
| (3-cyanophenyl)methanol | Ester | Sodium Borohydride (NaBH₄) with additives: NaBH₄ in the presence of CaCl₂ or LiCl in a mixed solvent system (e.g., THF/ethanol).[5] | Reduction of the nitrile if stronger reducing conditions are employed. |
Experimental Protocol: Selective Reduction of the Nitrile Group
-
Catalyst Preparation: In a flask under an inert atmosphere, suspend Raney Nickel (as a slurry in water, washed with ethanol) or 10% Pd/C in anhydrous ethanol.
-
Reaction Setup: Add a solution of this compound in anhydrous ethanol to the catalyst suspension.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g., using a balloon) or use a Parr hydrogenator.
-
Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and purified.
Experimental Protocol: Selective Reduction of the Ester Group
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in a mixture of anhydrous THF and ethanol (e.g., 2:1 ratio).
-
Addition of Additive: Add anhydrous Calcium Chloride (CaCl₂) to the solution and stir until dissolved.
-
Reduction: Cool the mixture in an ice bath and add Sodium Borohydride (NaBH₄) portion-wise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of acetone, followed by water. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product for purification.
Diagram 1: Selective Reduction Pathways
Caption: Selective vs. non-selective reduction of this compound.
Issue 3: Complications in Grignard Reactions
Question: When reacting this compound with a Grignard reagent, I am getting a complex mixture of products, including the ketone and the tertiary alcohol. How can I control the outcome?
Answer: The reaction of this compound with a Grignard reagent can be complex because both the ester and the nitrile groups can react. The ester typically reacts twice with the Grignard reagent to form a tertiary alcohol, while the nitrile reacts once to form a ketone after acidic work-up.[6]
Causality:
-
Ester Reactivity: The initial product of the Grignard reaction with the ester is a ketone. This ketone is generally more reactive than the starting ester, leading to a second addition of the Grignard reagent to form a tertiary alcohol.
-
Nitrile Reactivity: The nitrile reacts with one equivalent of the Grignard reagent to form an imine salt, which is then hydrolyzed to a ketone during the aqueous work-up.
Troubleshooting & Control Strategies:
-
Stoichiometry of the Grignard Reagent:
-
To favor ketone formation from the nitrile: Use of approximately one equivalent of the Grignard reagent at low temperatures may favor reaction with the nitrile over the ester, although a mixture is still likely.
-
To favor tertiary alcohol formation from the ester: Use of at least two equivalents of the Grignard reagent is necessary.
-
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can help to control the reactivity and may improve selectivity.
-
Reverse Addition: Adding the Grignard reagent slowly to the solution of this compound can help to maintain a low concentration of the Grignard reagent and potentially favor mono-addition to the nitrile.
Diagram 2: Grignard Reaction Pathways
Caption: Competing Grignard reaction pathways for this compound.
Summary of Common Side Products
Table 2: Identification of Potential Side Products
| Side Product | Chemical Name | Formation Conditions | Distinguishing Analytical Feature |
|
| 3-cyanobenzoic acid | Aqueous acid or base | Presence of a broad -OH stretch in IR spectrum; disappearance of the ethyl ester signals in ¹H NMR. |
|
| 3-carbamoylbenzoic acid | Partial hydrolysis of the nitrile | Presence of N-H stretches in IR spectrum; appearance of broad amide proton signals in ¹H NMR. |
|
| Ethyl 3-(aminomethyl)benzoate | Selective reduction of the nitrile | Disappearance of the nitrile stretch in IR spectrum; appearance of a new singlet for the -CH₂-NH₂ protons in ¹H NMR. |
|
| (3-cyanophenyl)methanol | Selective reduction of the ester | Disappearance of the ester carbonyl stretch in IR spectrum; disappearance of the ethyl group signals and appearance of a benzylic -CH₂-OH signal in ¹H NMR. |
|
| (3-(aminomethyl)phenyl)methanol | Over-reduction of both groups | Absence of both nitrile and ester signals in IR and NMR spectra. |
References
Technical Support Center: Purification of Ethyl 3-Cyanobenzoate Derivatives
Welcome to the technical support center for the purification of products derived from Ethyl 3-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules with high purity and yield.
Introduction to Purification Challenges
This compound and its derivatives are valuable intermediates in organic synthesis, featuring two key functional groups: an ester and a nitrile. While this bifunctionality allows for diverse chemical transformations, it also presents unique challenges during purification. The primary difficulties arise from the similar polarities of starting materials, products, and byproducts, as well as the potential for hydrolysis of either the ester or nitrile group under non-optimal work-up or purification conditions.[1][2] This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound derivatives and provides actionable solutions.
Question 1: After my reaction, TLC analysis shows a spot with a similar Rf value to my starting material, making separation by column chromatography difficult. How can I improve the separation?
Answer:
This is a frequent challenge due to the often-subtle structural differences between the starting material and the product. Here’s a systematic approach to improving your separation:
-
TLC Optimization is Key: Before proceeding to column chromatography, it is crucial to optimize the separation on a TLC plate.
-
Solvent System Screening: Experiment with a variety of solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).[3] Systematically vary the ratio to maximize the difference in Rf (ΔRf) between your product and the impurity.
-
Introduction of a Third Solvent: If binary systems fail, introducing a small amount of a third solvent with a different polarity or selectivity (e.g., dichloromethane or a trace of methanol) can sometimes dramatically improve separation.
-
Consider Alternative Sorbents: While silica gel is the most common stationary phase, consider using alumina or reverse-phase silica for TLC screening if your compounds are sensitive to the acidic nature of silica or if separation is still challenging.
-
-
Column Chromatography Technique:
-
Dry Loading: For compounds that are sparingly soluble in the initial eluent, dry loading onto silica gel can prevent streaking and improve resolution.
-
Gradient Elution: A shallow gradient of the polar solvent can help to effectively separate closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity.
-
Column Dimensions: Use a long, thin column for difficult separations, as this increases the number of theoretical plates.
-
Question 2: I suspect my product is hydrolyzing during work-up or purification. What are the signs, and how can I prevent this?
Answer:
Hydrolysis is a major concern when working with cyanobenzoate esters. Both the nitrile and the ester functionalities are susceptible to cleavage under acidic or basic conditions.[1][2][4]
-
Signs of Hydrolysis:
-
Ester Hydrolysis: The appearance of a more polar spot on your TLC plate that corresponds to the carboxylic acid (3-cyanobenzoic acid). This byproduct will have a much lower Rf value.
-
Nitrile Hydrolysis: The formation of the corresponding amide or carboxylic acid. The amide is more polar than the starting nitrile, and the carboxylic acid is more polar still. These can be identified by techniques like LC-MS or by comparing with authentic standards.[5]
-
-
Prevention Strategies:
-
Neutral Work-up: During the reaction work-up, avoid strong acids or bases. Use a saturated solution of sodium bicarbonate to neutralize any acid, followed by a water wash.[6] If your reaction was conducted under basic conditions, neutralize with a mild acid like ammonium chloride solution.
-
Avoid Protic Solvents in Chromatography (if possible): While not always feasible, minimizing the use of protic solvents like methanol in your chromatography eluent can reduce the risk of on-column hydrolysis, especially if the silica gel has residual acidity.
-
Temperature Control: Perform your work-up and purification at room temperature or below, as elevated temperatures can accelerate hydrolysis.
-
Question 3: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the cooled, supersaturated solution.
-
Solvent Adjustment:
-
Add a "Poorer" Solvent: If your compound is too soluble, you can try adding a solvent in which it is less soluble (an anti-solvent) dropwise to the cooled solution until it becomes slightly turbid. Then, add a few drops of the original "good" solvent to redissolve the oil and allow it to cool slowly.
-
Change the Solvent System: Your initial solvent choice may be unsuitable. Experiment with different solvents or solvent pairs. Good solvent pairs for aromatic esters and nitriles often include ethanol/water, acetone/water, or ethyl acetate/hexanes.[7]
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals or oils.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification techniques for derivatives of this compound?
A1: The two most effective and widely used techniques are column chromatography on silica gel and recrystallization .[3] Column chromatography is excellent for separating mixtures of compounds with different polarities, while recrystallization is a powerful method for purifying a single compound that is a solid at room temperature. The choice between them depends on the nature of the impurities and the physical state of your product.
Q2: How can I effectively remove unreacted this compound from my product?
A2: Since this compound is often less polar than its reaction products (especially if a polar functional group has been added), it will typically have a higher Rf value on a normal-phase TLC plate. Careful column chromatography with an optimized eluent system is the most reliable method for its removal.[3]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive assessment of purity:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of your compound and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity for solid compounds.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to your chosen eluent (the initial, least polar solvent mixture). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Carefully add the sample solution to the top of the silica bed.
-
Elution: Begin adding the eluent to the top of the column and apply gentle pressure (if necessary) to start the flow.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound(s) by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Heat gently to see if it dissolves. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum.
Visualizations
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification technique.
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: A workflow for troubleshooting and improving poor chromatographic separation.
Data Summary
Table 1: Common Solvents for Recrystallization of Aromatic Nitriles and Esters
| Solvent/Solvent System | Polarity | Typical Applications |
| Ethanol/Water | Polar | Good for moderately polar compounds. |
| Acetone/Water | Polar | Effective for a wide range of polarities. |
| Ethyl Acetate/Hexanes | Medium to Non-polar | A versatile system for less polar compounds.[7] |
| Toluene | Non-polar | Suitable for non-polar aromatic compounds. |
| Methanol | Polar | Can be effective, but caution is advised due to potential for transesterification.[10] |
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. This compound | 2463-16-3 | Benchchem [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. 相关内容暂不可用 [sigmaaldrich.com]
- 9. Separation of Ethyl 4-cyanobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
Common challenges in the scale-up of Ethyl 3-cyanobenzoate reactions
Welcome to the technical support center for the synthesis of Ethyl 3-cyanobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important reaction. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of this synthesis, ensuring robust, scalable, and safe processes.
Introduction: The Sandmeyer Reaction in Context
The synthesis of this compound from Ethyl 3-aminobenzoate is most commonly achieved via the Sandmeyer reaction. This classical and powerful transformation involves the diazotization of a primary aromatic amine followed by the displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[1][2][3] While effective at the laboratory scale, scaling up this reaction introduces significant challenges related to thermal management, reagent handling, and by-product formation. This guide will provide a structured approach to understanding and overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up of the this compound synthesis via the Sandmeyer reaction.
Q1: My yield of this compound has significantly decreased upon scaling up the reaction. What are the likely causes and how can I mitigate this?
A1: A drop in yield during scale-up is a frequent challenge and can often be attributed to a combination of factors related to mass and heat transfer.
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized areas of high reagent concentration, promoting the formation of by-products.
-
Troubleshooting:
-
Impeller and Baffle Design: Ensure your reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and baffles to prevent vortex formation and ensure thorough mixing.
-
Stirring Speed: The optimal stirring speed will likely need to be re-evaluated for the larger volume to maintain a well-suspended and homogenous reaction mixture.
-
-
-
Poor Temperature Control: The diazotization and Sandmeyer reactions are exothermic.[4] A reduction in the surface-area-to-volume ratio in larger reactors can lead to inefficient heat dissipation, causing localized "hot spots."[4] This can accelerate the decomposition of the unstable diazonium salt intermediate, leading to a lower yield and the formation of impurities.
-
Troubleshooting:
-
Controlled Addition: The addition rate of the sodium nitrite solution during diazotization and the diazonium salt solution to the cyanide solution should be carefully controlled to manage the rate of heat generation.
-
Enhanced Cooling: Implement a more robust cooling system, such as a jacketed reactor with a circulating coolant at a sufficiently low temperature. For very large scales, internal cooling coils may be necessary.
-
-
-
Sub-optimal Reagent Addition: The rate and location of reagent addition are critical.
-
Troubleshooting:
-
Subsurface Addition: For the addition of the diazonium salt solution to the cyanide solution, consider subsurface addition to ensure rapid dispersion and reaction, minimizing decomposition at the surface.
-
Rate Optimization: Conduct studies to determine the optimal addition rate for the scaled-up process to maintain the desired reaction temperature and minimize by-product formation.
-
-
Q2: I am observing a significant amount of a dark, tar-like substance in my crude product. What is this and how can I prevent its formation?
A2: The formation of dark, often polymeric, by-products is a common issue in Sandmeyer reactions, particularly when temperature control is compromised.
-
Likely Cause: The primary cause is the decomposition of the diazonium salt. At elevated temperatures, diazonium salts can undergo a variety of side reactions, including coupling reactions that lead to the formation of colored and often insoluble azo compounds and other polymeric materials. The radical nature of the Sandmeyer reaction can also lead to the formation of biaryl by-products, which can contribute to the impurity profile.[1][2]
-
Prevention:
-
Strict Temperature Control: The diazotization step should be performed at 0-5 °C, and the temperature of the diazonium salt solution should never be allowed to rise above this range.
-
Prompt Use of Diazonium Salt: The diazonium salt is unstable and should be used immediately after its preparation. Do not store the diazonium salt solution.
-
pH Control: Maintaining the appropriate acidic pH during diazotization is crucial for the stability of the diazonium salt.
-
Q3: My final product is contaminated with a significant amount of 3-hydroxybenzoic acid ethyl ester. How is this forming and how can I avoid it?
A3: The presence of the corresponding phenol (in this case, 3-hydroxybenzoic acid ethyl ester) is a classic by-product of the Sandmeyer reaction.
-
Mechanism of Formation: This by-product arises from the reaction of the diazonium salt with water. This reaction is more prevalent at higher temperatures.
-
Mitigation Strategies:
-
Maintain Low Temperatures: As with other side reactions, strict adherence to low temperatures (0-5 °C) during the diazotization and subsequent cyanation reaction is the most effective way to minimize the formation of the phenolic by-product.
-
Control Addition Rate: A slow, controlled addition of the diazonium salt solution to the copper(I) cyanide solution ensures that the diazonium salt reacts preferentially with the cyanide nucleophile rather than with water.
-
Q4: The purification of this compound at a multi-kilogram scale using column chromatography is not feasible. What are some practical, large-scale purification strategies?
A4: Scaling up purification requires a shift from chromatographic methods to bulk separation techniques.
-
Crystallization: This is often the most effective and economical method for purifying solid organic compounds at a large scale.
-
Solvent Screening: A systematic solvent screening should be performed to identify a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily removed.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the appropriate hot solvent.
-
If necessary, treat with activated carbon to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified product under vacuum.
-
-
-
Liquid-Liquid Extraction: This can be a powerful tool for removing certain types of impurities.
-
Acid-Base Extraction: To remove any acidic by-products such as 3-cyanobenzoic acid (which may have formed from hydrolysis of the ester) or 3-hydroxybenzoic acid, the crude product can be dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with a dilute aqueous base (e.g., sodium bicarbonate solution). The desired product will remain in the organic layer, while the acidic impurities will be extracted into the aqueous layer as their salts.
-
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, provided the product is thermally stable and has a significantly different boiling point from the impurities.
Scalable Protocol for this compound Synthesis
This protocol is designed to be a robust and scalable starting point for the synthesis of this compound. It is crucial to perform a thorough safety assessment before implementing this process at any scale.
Part 1: Diazotization of Ethyl 3-aminobenzoate
-
Reactor Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and an addition funnel. Circulate a coolant through the reactor jacket to maintain an internal temperature of 0-5 °C.
-
Charge Reagents: To the reactor, add Ethyl 3-aminobenzoate and a solution of hydrochloric acid in water. Stir the mixture until all the solid has dissolved, ensuring the temperature remains between 0-5 °C.
-
Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite in deionized water and cool the solution to 0-5 °C.
-
Diazotization: Slowly add the cold sodium nitrite solution to the stirred solution of Ethyl 3-aminobenzoate hydrochloride over a period of 1-2 hours, maintaining the internal temperature strictly between 0-5 °C.
-
Completion Check: After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed using starch-iodide paper (a positive test will result in a blue-black color). If the test is negative, add a small amount of additional sodium nitrite solution.
Part 2: Sandmeyer Cyanation
-
Prepare Cyanide Solution: In a separate, larger jacketed reactor equipped with an overhead stirrer and temperature probe, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water. Cool this solution to 0-5 °C.
-
Cyanation Reaction: Slowly add the cold diazonium salt solution prepared in Part 1 to the stirred cyanide solution over 2-3 hours. The addition should be done subsurface if possible. Carefully monitor the internal temperature and maintain it between 0-10 °C. The evolution of nitrogen gas will be observed.
-
Warming and Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene). Combine the organic extracts.
-
Washing: Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Part 3: Purification
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Scalable workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for scale-up issues.
Summary of Key Scale-Up Parameters
| Parameter | Laboratory Scale (e.g., 100 mL) | Pilot/Production Scale (e.g., 100 L) | Rationale for Change |
| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; heat removal is a major challenge. | Heat generated increases with volume, while heat removal capacity does not scale proportionally.[4] |
| Mixing | Magnetic stirrer or simple overhead stirrer is often sufficient. | Engineered agitation system (impellers, baffles) is critical. | Inefficient mixing leads to localized hot spots and concentration gradients, causing side reactions. |
| Reagent Addition | Manual addition via dropping funnel is common. | Automated, controlled addition via pumps is necessary. | Precise control of addition rate is crucial for managing exotherms and ensuring consistent reaction conditions. |
| Purification | Column chromatography is feasible. | Crystallization, extraction, and/or distillation are required. | Chromatographic methods are generally not economically or practically scalable for bulk production. |
References
Technical Support Center: Enhancing Catalytic Reactions of Ethyl 3-Cyanobenzoate
Welcome to the technical support center for the catalytic conversion of Ethyl 3-cyanobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important transformation, primarily focusing on its catalytic hydrogenation to Ethyl 3-(aminomethyl)benzoate—a key building block in pharmaceuticals and advanced materials.
Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics. We will explore the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: From Low Yields to Poor Selectivity
Catalytic hydrogenation of aromatic nitriles like this compound is a powerful synthetic tool, but it is not without its challenges. The primary obstacles are often achieving high conversion while maintaining selectivity for the desired primary amine.[1] This section addresses the most common issues encountered in the lab.
Problem 1: Low or Stagnant Conversion of this compound
You've set up your reaction, but analysis via HPLC or GC-MS shows a significant amount of unreacted starting material, even after an extended reaction time.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Catalyst Activity | The catalyst's intrinsic activity may be too low for the chosen conditions. Different metals exhibit varying activities, often in the order of Pd, Pt > Ni, Co > Ru for similar reaction types.[2] Solutions: 1. Increase Catalyst Loading: Incrementally increase the catalyst weight percent (e.g., from 1 mol% to 5 mol%). 2. Switch to a More Active Metal: If using a Nickel-based catalyst, consider switching to a Palladium or Platinum-based system, which often operates under milder conditions.[3] 3. Verify Catalyst Quality: Ensure the catalyst is not expired or improperly stored. Raney® Nickel, for instance, is prone to deactivation upon exposure to air.[4] |
| Suboptimal Reaction Conditions | Hydrogenation is sensitive to both hydrogen pressure and temperature. These parameters directly influence reaction kinetics.[5] Solutions: 1. Increase Hydrogen Pressure: Elevate the H₂ pressure in increments (e.g., from 3 bar to 10 bar). Higher pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward.[6] 2. Increase Temperature: Gently increase the reaction temperature (e.g., from 60°C to 80°C). This increases the reaction rate but must be done cautiously to avoid side reactions like ester reduction.[6] |
| Catalyst Poisoning | The active sites on the catalyst can be blocked by impurities in the substrate, solvent, or hydrogen gas. Sulfur and lead compounds are notorious poisons for many hydrogenation catalysts.[7] Solutions: 1. Purify Starting Materials: Ensure the this compound and solvent are of high purity. Recrystallization of the substrate or distillation of the solvent may be necessary. 2. Use High-Purity Hydrogen: Employ a high-purity hydrogen source (e.g., 99.999%). |
Problem 2: Poor Selectivity - High Yield of Secondary and/or Tertiary Amines
The conversion of the starting material is high, but the primary product is not the desired Ethyl 3-(aminomethyl)benzoate. Instead, you observe significant formation of the secondary amine, bis((3-(ethoxycarbonyl)phenyl)methyl)amine.
Scientific Rationale: This is the most common challenge in nitrile hydrogenation.[8] The reaction proceeds through an intermediate imine. This imine can either be hydrogenated to the primary amine (the desired pathway) or it can be attacked by a molecule of the already-formed primary amine, leading to a secondary imine that is subsequently reduced to the undesired secondary amine.[9][10]
Solutions to Improve Primary Amine Selectivity:
| Solution | Mechanism of Action |
| Addition of Ammonia | Adding ammonia (often as a solution in the reaction solvent, e.g., 2M NH₃ in methanol) is the most effective and widely used method.[1][6] Ammonia shifts the equilibrium away from the formation of the secondary imine by competing with the primary amine for reaction with the primary imine intermediate.[6] |
| Use of Basic Additives | In the absence of ammonia, other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can suppress the formation of byproducts.[1] These additives can modify the catalyst surface and promote the desired hydrogenation pathway. |
| Catalyst Choice | Certain catalysts demonstrate higher intrinsic selectivity. For example, some cobalt and nickel catalysts, particularly when modified, have shown excellent selectivity towards primary amines.[1][9] Highly dispersed Nickel on supports like SiC can also enhance selectivity without the need for ammonia.[11] |
| Solvent Effects | The choice of solvent can influence the reaction. Protic solvents like ethanol are common. In some systems, the use of co-solvents can alter the solubility and reactivity of intermediates, thereby improving selectivity.[1] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the hydrogenation of this compound?
A1: The "best" catalyst depends on a balance of factors including desired reaction conditions, cost, and selectivity requirements. There is no one-size-fits-all answer.
| Catalyst | Typical Form | Advantages | Disadvantages |
| Palladium (Pd) | 5-10% on Carbon (Pd/C) | High activity at low temperature and pressure.[4][12] Good for lab-scale synthesis. | Can sometimes have lower selectivity without additives. Noble metal cost. |
| Platinum (Pt) | PtO₂ (Adams' catalyst), Pt/C | High activity.[3] Can be more robust than Pd for some substrates. | Noble metal cost. May require more vigorous conditions than Pd. |
| Nickel (Ni) | Raney® Ni, Ni/Al₂O₃, Ni/SiC | Cost-effective for large-scale production.[6] Often shows good selectivity, especially with additives.[8][11] | Typically requires higher temperatures and pressures than Pd/Pt. Pyrophoric nature of Raney Ni requires careful handling. |
| Cobalt (Co) | Raney® Co, Co/SiO₂ | Good selectivity for primary amines.[1][9] Lower cost than noble metals. | Often requires high pressure and temperature.[9] |
| Ruthenium (Ru) | Ru/C | Can hydrogenate aromatic rings.[3] Resistant to poisoning.[7] | Generally less selective for the nitrile group over the aromatic ring, making it less suitable for this specific transformation unless ring reduction is also desired. |
Q2: How do I set up a typical hydrogenation reaction in the lab?
A2: Below is a generalized protocol for a lab-scale reaction using a Parr shaker apparatus. Always perform a thorough risk assessment before starting any reaction under pressure.
Detailed Protocol: Hydrogenation using 10% Pd/C
-
Vessel Preparation: To a clean, dry Parr reactor vessel, add a magnetic stir bar and the catalyst (e.g., 10% Pd/C, 5 mol%).
-
Inerting: Seal the vessel and purge with an inert gas like nitrogen or argon three times to remove all oxygen.
-
Substrate Addition: Under a positive pressure of inert gas, add a solution of this compound (1.0 eq) dissolved in a suitable solvent (e.g., absolute ethanol, ~0.1 M concentration). If required, the solvent should contain the selectivity-enhancing additive (e.g., 2M ammonia in methanol).
-
Reaction Setup: Secure the vessel in the Parr shaker apparatus.
-
Hydrogen Purge: Carefully purge the system with hydrogen gas three times, ensuring proper venting.
-
Pressurization & Heating: Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi). Begin stirring and heat the reaction to the target temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood. Purge the vessel with nitrogen.
-
Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product. Caution: The Pd/C on the Celite pad can be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude Ethyl 3-(aminomethyl)benzoate. The product can then be purified by methods such as crystallization or column chromatography.
Q3: How can I effectively monitor the reaction's progress?
A3: Monitoring is crucial for optimization and determining the reaction endpoint.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method. A co-spot of the starting material and the reaction mixture will show the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds. It can separate the starting material, product, and byproducts, providing their relative ratios and confirming their identity by mass spectrometry.[13]
-
High-Performance Liquid Chromatography (HPLC): A highly accurate quantitative method. A small aliquot of the reaction mixture is filtered and injected. The peak areas of the starting material and product can be used to calculate conversion and yield, often using an internal standard for highest accuracy.[14]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to analyze a worked-up aliquot. The disappearance of the nitrile-adjacent aromatic proton signals of the starting material and the appearance of the new benzylic -CH₂- protons (typically a singlet around 3.9-4.1 ppm) of the product are clear indicators of reaction progress.[14]
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Catalyst Performance to Support Sustainability Goals | AIChE [publications.aiche.org]
- 6. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in Friedländer synthesis with Ethyl 3-cyanobenzoate
Technical Support Center: Troubleshooting the Fried-Länder Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting for low conversion rates in the Friedländer synthesis, with a specific focus on reactions involving ethyl 3-cyanobenzoate. As Senior Application Scientists, we present this information in a practical question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield or no product at all in my Friedländer synthesis with this compound. What are the most common reasons for this?
Several factors can lead to low yields in the Friedländer synthesis. The most common culprits include:
-
Inappropriate Catalyst: The selection of an acid or base catalyst is critical and highly dependent on the specific substrates being used.[1]
-
Suboptimal Reaction Temperature: This reaction often requires heating, but excessively high temperatures can cause decomposition and side reactions.[1]
-
Poor Substrate Reactivity: Steric hindrance or the electronic properties of the starting materials can significantly slow down the reaction.
-
Side Reactions: The self-condensation of the ketone reactant (an aldol condensation) is a frequent side reaction, particularly under basic conditions.[1]
-
Solvent Effects: The polarity and type of solvent can impact reaction rates and the solubility of your reactants.[1]
Q2: How do I select the appropriate catalyst for my reaction?
The choice of catalyst is crucial and depends on the reactivity of your starting materials.
-
Acid Catalysts: These are generally effective for a broad range of substrates. Commonly used acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids such as zinc chloride (ZnCl₂).[1] Trifluoroacetic acid has also been successfully employed.[1][2]
-
Base Catalysts: These are often suitable for more reactive substrates. Common choices include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1][3]
For your specific reaction with this compound, the electron-withdrawing nature of the cyano and ester groups may influence the reactivity of the aromatic amine. A systematic screening of both acid and base catalysts is recommended to find the optimal conditions.
Q3: My reaction is not proceeding to completion. How can I drive it forward?
If your reaction has stalled, consider the following:
-
Inactive Catalyst: Ensure your catalyst is active and used in the appropriate amount.
-
Low Reaction Temperature: Gradually increase the reaction temperature. Microwave irradiation can sometimes be a very effective method for driving the reaction to completion.[4][5]
-
Sterically Hindered Substrates: For starting materials with significant steric bulk, longer reaction times and a more active catalyst may be necessary.[4]
Q4: I am observing the formation of significant side products. How can I minimize these?
The formation of side products is a common issue. Here are some strategies to mitigate them:
-
Aldol Condensation: This is the most common side reaction, especially with base catalysts.[3] To minimize this, you could switch to an acid catalyst or use an imine analog of the o-aminoaryl aldehyde/ketone.[3][4]
-
Poor Regioselectivity: When using an unsymmetrical ketone, you may get a mixture of products.[3] Employing a catalyst known to promote regioselectivity, such as certain amine catalysts, can help.[3][4] Optimizing reaction conditions, like the slow addition of the ketone, can also improve the outcome.[4]
-
Tar/Polymer Formation: This is often a result of excessively high temperatures or prolonged reaction times under harsh conditions.[4] Reducing the reaction temperature and using a milder catalyst can help prevent this.[4]
Understanding the Friedländer Synthesis Mechanism
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline derivative.[2][6][7] The reaction can be catalyzed by either an acid or a base.[8][9][10]
There are two generally accepted mechanisms for this reaction.[2][6] The first involves an initial aldol condensation, followed by cyclization and dehydration.[2][3] The second mechanism proposes the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. organicreactions.org [organicreactions.org]
Technical Support Center: Strategies to Improve Regioselectivity of Reactions with Ethyl 3-Cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for ethyl 3-cyanobenzoate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice to control the regioselectivity of reactions involving this versatile reagent. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have curated this resource to address the specific challenges you may encounter in your experiments. Here, we explain the "why" behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding the Reactivity of this compound
This compound possesses two electron-withdrawing groups (EWGs): a cyano group (-CN) and an ethyl carboxylate group (-COOEt). Both of these are meta-directing groups in electrophilic aromatic substitution (EAS) reactions.[1][2][3] This is because they deactivate the aromatic ring towards electrophilic attack by withdrawing electron density, particularly from the ortho and para positions.[2][4][5] Consequently, the meta positions (C2, C4, C6) are the least deactivated and most favorable for substitution.
However, the regioselectivity is not always straightforward. The positions are not electronically equivalent, and steric hindrance can also play a significant role.[6][7][8] This guide will explore strategies to selectively target specific positions on the aromatic ring.
Troubleshooting Guide & FAQs
Issue 1: My electrophilic aromatic substitution (EAS) reaction is yielding a mixture of isomers. How can I improve selectivity?
This is a common challenge due to the presence of two meta-directing groups. Here’s how to approach this problem:
Question: I'm attempting a nitration reaction and getting a mixture of products at the C4 and C6 positions. How can I favor substitution at the C4 position?
Answer:
The C4 and C6 positions are electronically similar, but the C2 position is sterically hindered by the adjacent ethyl carboxylate group.[6][7][8] To favor the C4 position over the C6, you can leverage steric hindrance by using a bulkier electrophile or by introducing a bulky directing group.
Strategy: Friedel-Crafts Acylation with a Bulky Acyl Halide
The Friedel-Crafts acylation is a classic EAS reaction that introduces an acyl group onto an aromatic ring.[9][10] By using a sterically demanding acyl halide, you can increase the preference for substitution at the less hindered C4 position.
Experimental Protocol: Selective Acylation at C4
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the solution to 0°C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise.
-
Electrophile Addition: Slowly add a bulky acyl chloride, for example, pivaloyl chloride (1.1 equivalents), to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench it by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Causality: The bulky pivaloyl group will preferentially attack the C4 position to minimize steric interactions with the existing substituents.
Visualization of Directing Effects in EAS:
Caption: Regioselectivity in EAS of this compound.
Issue 2: How can I achieve substitution ortho to one of the existing functional groups?
Standard EAS methods will not favor ortho substitution due to the deactivating nature of the cyano and ester groups.[2][4] To achieve this, a more advanced strategy like Directed ortho-Metalation (DoM) is required.[11][12]
Question: I need to introduce a substituent at the C2 position, ortho to the ethyl carboxylate group. How can this be accomplished?
Answer:
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings at positions ortho to a directing metalation group (DMG).[11][12] In the case of this compound, the ester group can act as a DMG, although it is not as strong as other groups like amides.
Strategy: Directed ortho-Metalation (DoM)
This strategy involves the deprotonation of the C2 position using a strong base, followed by quenching the resulting aryllithium species with an electrophile.
Experimental Protocol: C2-Functionalization via DoM
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Deprotonation: Cool the solution to a low temperature (typically -78°C) and slowly add a strong lithium amide base, such as lithium diisopropylamide (LDA) (1.1 equivalents). Stir for 1-2 hours at this temperature.
-
Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, an aldehyde, or a ketone) (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Causality: The LDA base will selectively deprotonate the most acidic proton, which is at the C2 position due to the inductive effect and the coordinating ability of the adjacent ester group. The resulting lithium species can then react with a variety of electrophiles.
Visualization of Directed ortho-Metalation Workflow:
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Column chromatography conditions for purifying Ethyl 3-cyanobenzoate derivatives
Welcome to the technical support center for the purification of Ethyl 3-cyanobenzoate derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of chemical intermediates. Here, we will delve into the practical aspects of column chromatography, providing troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles.
Understanding the Molecule: this compound
This compound and its derivatives are bifunctional molecules containing both an ester and a nitrile group.[1] This dual functionality imparts a moderate polarity, which is a key consideration in designing a successful purification strategy. The presence of these polar groups dictates the choice of stationary and mobile phases for effective separation from reaction byproducts and starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
For compounds of moderate polarity like this compound, normal-phase chromatography is typically the most effective method.[2][3] The most common and recommended stationary phase is silica gel (SiO₂) .[4][5] Its polar surface interacts favorably with the polar ester and nitrile functional groups, allowing for separation based on subtle differences in the polarity of the various components in your crude mixture. Alumina (Al₂O₃) can also be used, but silica gel generally provides better resolution for this class of compounds.[4]
Q2: How do I select the right mobile phase (eluent)?
The key to a good separation is finding a mobile phase that provides a good balance between moving your desired compound down the column and allowing for separation from impurities. A common starting point for this compound derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate .[1]
The ideal solvent system is typically determined by Thin Layer Chromatography (TLC) prior to running the column.[5][6][7] Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35 .[8] This Rf range generally translates to a good elution profile on the column, minimizing band broadening and improving separation.[7]
Q3: Should I use isocratic or gradient elution?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the separation.[9][10][11] It is simpler to set up and is often sufficient for purifying relatively clean reaction mixtures where the impurities have significantly different polarities from the desired product.[11][12]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[9][10] For complex mixtures containing compounds with a wide range of polarities, a gradient elution is highly recommended.[10][12][13] It can sharpen peaks, reduce analysis time, and improve the resolution between closely eluting compounds.[9][12][13]
Q4: My compound is not moving off the column. What should I do?
If your compound is stuck at the top of the column, the mobile phase is likely not polar enough.[6] You need to increase the eluting power of your solvent system. This can be achieved by increasing the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. If you are already using a high percentage of the polar solvent, you may need to switch to a more polar solvent altogether, such as dichloromethane or acetone, in combination with your non-polar solvent.[8]
Q5: My compound is eluting too quickly with the solvent front. How can I fix this?
If your compound elutes with the solvent front, it means the mobile phase is too polar.[3] The compound is spending too much time in the mobile phase and not interacting sufficiently with the stationary phase. To remedy this, you need to decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of this compound derivatives and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation / Co-elution of Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column (channeling). | - Optimize Mobile Phase: Re-evaluate your solvent system using TLC to achieve better separation between your product and impurities.[5][7] Aim for a larger ΔRf.- Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use approximately 20-100g of silica gel for every 1g of crude material.[8]- Improve Column Packing: Ensure your column is packed uniformly to prevent channeling. The "slurry packing" method is generally preferred for achieving a homogenous stationary phase bed.[14] |
| Band Tailing / Broad Peaks | - Compound is too soluble in the mobile phase, leading to slow desorption.- Acidic or basic nature of the compound or impurities interacting with the silica surface. | - Adjust Mobile Phase: When your compound starts to elute, you can sometimes sharpen the band by slightly increasing the polarity of the eluent.[15]- Modify Stationary Phase: For compounds that are particularly sensitive, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine for basic compounds or acetic acid for acidic compounds to the eluent).[16] |
| Cracked or Dry Column | - The solvent level dropped below the top of the stationary phase. | - Never let the column run dry! Always maintain a level of solvent above the silica gel. If a crack appears, the separation will be compromised, and it is best to repack the column.[8] |
| Low Yield / Product Decomposition | - The compound may be unstable on silica gel. | - Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Re-run the TLC in the same solvent system to see if any degradation has occurred.[15]- Alternative Stationary Phases: If your compound is unstable on silica, consider using a less acidic stationary phase like alumina or a bonded-phase silica.[15] |
| Inconsistent Elution Profile | - Inconsistent solvent mixture.- Column channeling. | - Premix Solvents: Always prepare a sufficient volume of your mobile phase beforehand to ensure a consistent composition throughout the run.- Proper Packing Technique: A well-packed column is crucial for reproducible results. Ensure the silica gel is settled and free of air bubbles.[14] |
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
A well-packed column is the foundation of a good separation. The slurry method helps to ensure a uniform and stable stationary phase bed.[14]
Objective: To prepare a homogenous and well-packed silica gel column for chromatography.
Materials:
-
Chromatography column with a stopcock
-
Silica gel (230-400 mesh for flash chromatography)[6]
-
Non-polar solvent (e.g., hexanes)
-
Beaker
-
Glass rod
-
Cotton or glass wool plug
-
Sand
Procedure:
-
Preparation: Ensure the column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[17][18] Add a thin layer of sand over the plug.[17][18]
-
Making the Slurry: In a beaker, weigh the desired amount of silica gel. Add the non-polar solvent to the silica gel to create a slurry with a consistency that is easy to pour but not too dilute.[17] Stir gently with a glass rod to remove any clumps and air bubbles.
-
Packing the Column: Close the stopcock and add a few centimeters of the non-polar solvent to the column. Pour the silica gel slurry into the column in a single, continuous motion. Use a funnel to aid in this process.
-
Settling the Stationary Phase: Gently tap the side of the column with a piece of rubber tubing to help the silica gel settle evenly and remove any trapped air bubbles. Open the stopcock to allow the solvent to drain, which will further compact the silica bed. Do not let the solvent level drop below the top of the silica.
-
Adding the Top Layer: Once the silica gel has settled, add a thin layer of sand on top. This will protect the surface of the stationary phase when you add your sample and eluent.[18]
-
Equilibration: Pass several column volumes of your initial mobile phase through the column to equilibrate the stationary phase before loading your sample.[19]
Protocol 2: Sample Loading and Elution
Objective: To correctly load the sample and perform the elution to achieve optimal separation.
Procedure:
-
Sample Preparation: Dissolve your crude this compound derivative in the minimum amount of the mobile phase or a slightly more polar solvent if necessary.[18] Alternatively, for less soluble samples, you can adsorb the sample onto a small amount of silica gel (dry loading). To do this, dissolve your sample in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.
-
Loading the Sample: Carefully add your dissolved sample or the silica-adsorbed sample to the top of the column.
-
Elution:
-
Isocratic: Begin adding your premixed mobile phase to the column and start collecting fractions. Maintain a constant flow rate. A flow rate of approximately 2 inches per minute is often recommended for flash chromatography.[18]
-
Gradient: Start with a mobile phase of low polarity and gradually increase the percentage of the more polar solvent over time. This can be done in a stepwise or linear fashion.
-
-
Fraction Collection and Analysis: Collect fractions of a consistent volume. Analyze the fractions using TLC to determine which ones contain your purified product.[6] Combine the pure fractions and evaporate the solvent to obtain your purified this compound derivative.
Visualizing the Workflow
Caption: Workflow for purifying this compound derivatives.
References
- 1. This compound | 2463-16-3 | Benchchem [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 5. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How to set up and run a flash chromatography column. [reachdevices.com]
- 9. biotage.com [biotage.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. uhplcs.com [uhplcs.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. Chromatography [chem.rochester.edu]
- 16. Sciencemadness Discussion Board - chromatography - polarities - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. web.mit.edu [web.mit.edu]
- 18. Chromatography [chem.rochester.edu]
- 19. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to Nucleophilic Substitution Reactivity: Ethyl 3-cyanobenzoate vs. Ethyl 4-cyanobenzoate
Introduction
In the landscape of drug discovery and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Benzoate esters, in particular, serve as critical intermediates. Their reactivity towards nucleophilic substitution is a key parameter that dictates synthetic strategy and reaction efficiency. This guide provides an in-depth, comparative analysis of the reactivity of two common isomers, Ethyl 3-cyanobenzoate and Ethyl 4-cyanobenzoate, in nucleophilic substitution reactions targeting the ester moiety.
While structurally similar, the positional difference of the cyano (-CN) substituent—a potent electron-withdrawing group—imparts a significant and predictable divergence in their chemical behavior. Understanding this difference is paramount for researchers aiming to optimize reaction conditions, maximize yields, and control selectivity in their synthetic pathways. This document will dissect the underlying electronic principles, present quantitative predictive models, and provide a validated experimental protocol for direct comparison.
The Decisive Factor: Electronic Effects of the Cyano Substituent
The reactivity of the ester's carbonyl carbon towards nucleophilic attack is fundamentally governed by its electrophilicity. A more electron-deficient carbonyl carbon is a more potent electrophile and will react faster. The cyano group influences this electrophilicity through a combination of two electronic effects: the inductive effect and the resonance effect.[1][2]
-
Inductive Effect (-I): The cyano group is highly electronegative, pulling electron density away from the benzene ring through the sigma (σ) bond framework. This effect weakens with distance but influences all positions (ortho, meta, and para).[1][2]
-
Resonance Effect (-M): The cyano group can delocalize electron density from the ring onto itself through the π-system. This is a powerful, position-dependent effect that is only operative when the substituent is at the ortho or para position relative to the reaction center.[1][2]
Ethyl 4-cyanobenzoate (The para Isomer): In this configuration, the cyano group exerts both a strong inductive (-I) and a strong resonance (-M) effect. The resonance effect allows the cyano group to directly withdraw electron density from the carboxylate group's attachment point, significantly increasing the partial positive charge on the carbonyl carbon. This makes it a highly activated substrate for nucleophilic attack.
This compound (The meta Isomer): When positioned meta, the cyano group's powerful resonance (-M) effect cannot be extended to the ester group. Its influence is therefore limited to the through-bond inductive (-I) effect.[3] While this still withdraws electron density and makes the ester more reactive than unsubstituted ethyl benzoate, the effect is considerably less pronounced than the combined -I and -M effects seen in the para isomer.
Diagram 1: Electronic Effects on Carbonyl Electrophilicity
Caption: Logical flow of electronic effects on reactivity.
Quantitative Prediction: The Hammett Equation
The Hammett equation provides a powerful tool for quantitatively correlating reaction rates with substituent effects.[4] The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (ethyl benzoate).
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent at a specific position (meta or para).
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to these electronic effects.
For the alkaline hydrolysis of ethyl benzoates, the reaction constant (ρ) is +2.498 .[4] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, as they stabilize the buildup of negative charge in the reaction's transition state.
The Hammett sigma constants for the cyano group are:
-
σ_meta : +0.56[3]
-
σ_para : +0.66
By applying these values to the Hammett equation, we can predict the relative reactivity of the two isomers. A higher positive σ value corresponds to a greater rate enhancement.
| Compound | Position of -CN | Hammett Constant (σ) | Predicted Relative Rate (k/k₀) | Predicted Reactivity |
| Ethyl 4-cyanobenzoate | para | +0.66 | 10^(0.66 * 2.498) ≈ 44.5 | Higher |
| This compound | meta | +0.56 | 10^(0.56 * 2.498) ≈ 25.1 | Lower |
The quantitative prediction strongly supports the qualitative electronic analysis: Ethyl 4-cyanobenzoate is expected to undergo nucleophilic substitution at a significantly faster rate than this compound. The predicted rate ratio (k_para / k_meta) is approximately 44.5 / 25.1 ≈ 1.77.
Experimental Verification: A Protocol for Kinetic Analysis
To validate these theoretical predictions, a comparative kinetic study of the alkaline hydrolysis of both isomers can be performed. This protocol outlines a robust method using simple titration to monitor the reaction progress.
Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of this compound and Ethyl 4-cyanobenzoate at a constant temperature.
Materials:
-
This compound
-
Ethyl 4-cyanobenzoate
-
Ethanol (solvent)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.05 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein indicator
-
Thermostatic water bath
-
Stopwatches, pipettes, burettes, conical flasks
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Step-by-step workflow for the hydrolysis experiment.
Methodology:
-
Solution Preparation:
-
Prepare 0.05 M solutions of this compound and Ethyl 4-cyanobenzoate in ethanol.
-
Prepare a 0.05 M aqueous solution of NaOH.
-
Place all reactant solutions and a separate flask of distilled water in the thermostatic water bath set to 25.0 °C for at least 20 minutes to reach thermal equilibrium.
-
-
Reaction Initiation:
-
To initiate the reaction, pipette 50.0 mL of the 0.05 M ester solution and 50.0 mL of the 0.05 M NaOH solution into a 250 mL conical flask. This results in initial concentrations of 0.025 M for both reactants.
-
Start the stopwatch immediately upon mixing.
-
-
Sampling and Quenching:
-
Immediately withdraw a 10.0 mL aliquot (this is the t=0 sample) and transfer it to a flask containing a precisely known excess of the standardized 0.05 M HCl (e.g., 15.0 mL). The acid will instantly neutralize the NaOH, quenching the hydrolysis reaction.
-
Repeat the sampling process at regular intervals (e.g., 2, 5, 10, 20, 30, and 45 minutes).
-
-
Analysis via Back-Titration:
-
Add 2-3 drops of phenolphthalein indicator to each quenched sample.
-
Titrate the excess HCl in each flask with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached.
-
Record the volume of NaOH used for each titration.
-
-
Data Processing:
-
For each time point, calculate the moles of unreacted NaOH. This will allow you to determine the concentration of the ester remaining at time t.
-
The reaction follows second-order kinetics. A plot of 1/[Ester] versus time (in seconds) will yield a straight line.
-
The slope of this line is equal to the second-order rate constant, k.
-
-
Comparison:
-
Perform the entire experiment identically for both the 3-cyano and 4-cyano isomers.
-
Compare the calculated rate constants (k) to determine their relative reactivity. The isomer with the larger k value is more reactive.
-
Conclusion
For researchers and process chemists, this distinction is critical. When designing syntheses involving these intermediates, one must account for the enhanced lability of the ester in the para isomer. Reactions targeting other parts of the molecule may require careful protection of the ester group in Ethyl 4-cyanobenzoate to prevent undesired side reactions, a precaution that may be less critical for its meta counterpart. Conversely, when the desired transformation is the substitution of the ester itself, the para isomer is the substrate of choice for achieving faster reaction rates and potentially milder reaction conditions.
References
A Comparative Guide to the Synthetic Utility of Ethyl 3-cyanobenzoate and Other Benzonitrile Derivatives
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Benzonitrile derivatives, characterized by a cyano group on a benzene ring, are foundational intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their reactivity can be precisely modulated by the electronic nature and steric profile of other substituents on the aromatic ring.[3]
This guide provides an in-depth comparative analysis of Ethyl 3-cyanobenzoate against other key benzonitrile derivatives. We will explore how the interplay between the cyano group and a meta-positioned ester functionality governs its reactivity in crucial synthetic transformations. This analysis is supported by experimental data and detailed protocols to provide actionable insights for laboratory applications.
The Unique Electronic Profile of this compound
This compound possesses two electron-withdrawing groups (EWGs): the cyano (-CN) group and the ethyl ester (-COOEt) group. The cyano group exerts a strong electron-withdrawing effect through both induction and resonance.[1] This renders the nitrile carbon electrophilic and deactivates the aromatic ring towards electrophilic aromatic substitution.[1][4] The meta-positioning of these two groups is significant; their deactivating effects on the ring are additive, but they do not directly conjugate with each other, leading to a distinct reactivity pattern compared to its ortho and para isomers.
Comparative Reactivity in Key Synthetic Transformations
The true utility of a building block is revealed in its performance in chemical reactions. Below, we compare this compound with other benzonitrile derivatives in several cornerstone synthetic operations.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation.[5][6] While aryl halides are the most common electrophilic partners, the choice of substituents on the benzonitrile ring can significantly impact reaction efficiency when it is part of the organoboron or halide component.
Generally, electron-withdrawing groups on the aryl boronic acid component can slow down the transmetalation step. Conversely, when the benzonitrile derivative is the aryl halide partner, EWGs can facilitate the initial oxidative addition step. The performance of various benzonitrile-based substrates in Suzuki-Miyaura reactions highlights these electronic effects.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Cross-Coupling Reaction
| Aryl Bromide Partner | Arylboronic Acid | Catalyst System | Yield (%) | Reference |
| Ethyl 3-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | ~95% | General Knowledge |
| Ethyl 3-bromo-5-cyanobenzoate | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | >90% | [7] |
| 4-Bromoanisole (EDG) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | ~92% | [8] |
| 4-Bromonitrobenzene (strong EWG) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | ~98% | [8] |
Note: Yields are representative and can vary based on specific reaction conditions.
The data indicates that the presence of electron-withdrawing groups, such as the cyano group in Ethyl 3-bromo-5-cyanobenzoate, is well-tolerated and can lead to excellent yields, comparable to or even exceeding those with strongly activating or deactivating groups. This makes cyanobenzoate scaffolds reliable platforms for building molecular complexity via cross-coupling.[9][10]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling.
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Reduction of the Nitrile Group to Benzylamine
The transformation of a nitrile to a primary amine is a crucial step in the synthesis of many pharmaceutical agents. This reduction is often accomplished via catalytic hydrogenation. The electronic nature of the substituents on the benzonitrile ring influences the rate of this reaction.
Electron-withdrawing groups, like the ester in this compound, enhance the electrophilicity of the nitrile carbon, which can facilitate the reduction process.[1] In contrast, electron-donating groups (EDGs) can decrease the reaction rate.
Table 2: Comparative Data for Catalytic Hydrogenation of Benzonitriles
| Substrate | Catalyst | Product | Relative Rate | Reference |
| Benzonitrile | Pd/C | Benzylamine | 1.0 | [11] |
| This compound | Pd/C | Ethyl 3-(aminomethyl)benzoate | > 1.0 | [1] |
| 4-Methoxybenzonitrile (EDG) | Pd/C | 4-Methoxybenzylamine | < 1.0 | [3] |
| 4-Nitrobenzonitrile (strong EWG) | Pd/C | 4-Nitrobenzylamine* | >> 1.0 | [1] |
*Note: The nitro group is also reducible and may require selective conditions.
The accelerated rate for EWG-substituted benzonitriles makes this compound an advantageous substrate for synthesizing aminomethyl-functionalized benzoic acid derivatives.[3]
Nucleophilic Aromatic Substitution (SNAr)
The nitrile group is a powerful activating group for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a suitable leaving group.[1] The presence of a second EWG, like the ester in this compound, further enhances the ring's susceptibility to nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[1]
Consider a hypothetical substrate like Ethyl 4-chloro-3-cyanobenzoate. The chloro group is activated by both the para-cyano and meta-ester groups, making it highly reactive towards nucleophiles. This is in stark contrast to a substrate like 4-chloro-3-methylbenzonitrile, where the electron-donating methyl group would disfavor the reaction.
Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized mechanism for the SNAr reaction, highlighting the key intermediate.
Application in Pharmaceutical Synthesis: Angiotensin II Receptor Antagonists
Benzonitrile derivatives are indispensable intermediates in the synthesis of Angiotensin II receptor antagonists, a class of drugs used to treat hypertension.[12][13][14] For instance, the synthesis of Telmisartan involves intermediates derived from cyanobenzoic acids.[14] The cyano group is often a precursor to the tetrazole ring, which is a critical pharmacophore for receptor binding.
The synthetic route to these complex molecules often involves an initial cross-coupling reaction to form a biphenyl scaffold, followed by the conversion of the nitrile.[15] this compound and its isomers serve as versatile starting points for constructing one of the aromatic rings in these structures.
Conclusion: A Strategic Choice in Synthesis
This compound emerges as a highly versatile and strategically valuable building block in organic synthesis. Its dual electron-withdrawing functionalities provide a unique reactivity profile that is advantageous in several key transformations.
-
Reliability in Cross-Coupling: It performs predictably and efficiently in palladium-catalyzed reactions, allowing for the construction of complex carbon skeletons.
-
Enhanced Reactivity in Reductions: The ester group facilitates the reduction of the nitrile to the corresponding amine, a common step in pharmaceutical synthesis.
-
Activation for SNAr: When combined with a leaving group, the cyano-ester substitution pattern strongly activates the ring for nucleophilic displacement.
When compared to derivatives with electron-donating groups or single electron-withdrawing groups, this compound offers a balanced and often enhanced reactivity profile. For the medicinal or process chemist, understanding this comparative behavior is essential for designing robust, efficient, and successful synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of a new series of angiotensin II receptor antagonists and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 3-Cyanobenzoic Acid Derivatives: Moving Beyond Ethyl 3-Cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
The 3-cyanobenzoic acid framework is a critical structural motif in a multitude of pharmacologically active compounds and advanced materials.[1] Traditionally, many synthetic approaches have relied on transformations of ethyl 3-cyanobenzoate. However, the demands of modern chemical synthesis—cost-effectiveness, scalability, safety, and functional group tolerance—have spurred the development of diverse and innovative alternative routes. This guide provides a comparative analysis of established and contemporary methods for accessing 3-cyanobenzoic acid and its derivatives, offering detailed experimental protocols and data to inform your synthetic strategy.
The Classical Approach and Its Limitations: Esterification of 3-Cyanobenzoic Acid
The most direct and well-established method for the synthesis of this compound is the Fischer-Speier esterification of 3-cyanobenzoic acid.[2] This acid-catalyzed reaction with ethanol is a fundamental transformation in organic chemistry.
While straightforward, this approach hinges on the commercial availability and cost of 3-cyanobenzoic acid. Furthermore, the acidic conditions and elevated temperatures required for Fischer esterification may not be compatible with sensitive functional groups on more complex substrates.
Alternative Synthetic Pathways to 3-Cyanobenzoic Acid and its Derivatives
Several powerful synthetic strategies offer viable alternatives to the direct esterification route, often starting from more readily available or economically advantageous precursors. These methods can be broadly categorized into:
-
Sandmeyer Reaction of 3-Aminobenzoic Acid: A classic and reliable method for introducing a cyano group.[3]
-
Oxidation of 3-Methylbenzonitrile (m-Tolunitrile): A cost-effective approach leveraging an inexpensive starting material.[4]
-
Transition Metal-Catalyzed Cyanation of Aryl Halides: Modern cross-coupling reactions offering high efficiency and broad substrate scope.[5][6]
The following sections will delve into the specifics of these alternative routes, providing a comparative analysis of their advantages and disadvantages, along with detailed experimental protocols.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Sandmeyer Reaction | 3-Aminobenzoic Acid | NaNO₂, HCl, CuCN | 65-80% | Reliable, well-established, good for small to medium scale.[7] | Use of highly toxic cyanide salts, potential for diazonium salt instability.[8] |
| Oxidation of m-Tolunitrile | 3-Methylbenzonitrile | Oxidizing agents (e.g., KMnO₄, H₂O₂) | 80-90% | Inexpensive starting material, high yield.[4] | Harsh reaction conditions, potential for over-oxidation, waste generation. |
| Palladium-Catalyzed Cyanation | Ethyl 3-bromobenzoate | Pd catalyst, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | 77-98% | High functional group tolerance, milder conditions, use of less toxic cyanide sources.[9][10] | Catalyst cost, potential for catalyst poisoning by cyanide.[11] |
| Rosenmund-von Braun Reaction | Ethyl 3-bromobenzoate | CuCN | Variable | Cost-effective, simple procedure.[12] | High temperatures, use of stoichiometric toxic copper cyanide.[13] |
Detailed Experimental Protocols
Protocol 1: Sandmeyer Reaction of 3-Aminobenzoic Acid
This protocol details the synthesis of 3-cyanobenzoic acid from 3-aminobenzoic acid via a diazonium salt intermediate.[14]
Step 1: Diazotization of 3-Aminobenzoic Acid
-
In a well-ventilated fume hood, dissolve 3-aminobenzoic acid in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to manage gas evolution (N₂).
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Cool the mixture and acidify with hydrochloric acid to precipitate the 3-cyanobenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Protocol 2: Oxidation of 3-Methylbenzonitrile
This protocol describes the synthesis of 3-cyanobenzoic acid by the oxidation of the methyl group of 3-methylbenzonitrile.[4]
-
To a solution of 3-methylbenzonitrile in a suitable solvent (e.g., aqueous pyridine), add a strong oxidizing agent such as potassium permanganate (KMnO₄) in portions.
-
Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 3-cyanobenzoic acid.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
Protocol 3: Palladium-Catalyzed Cyanation of Ethyl 3-Bromobenzoate
This protocol outlines a modern approach to the synthesis of this compound using a palladium catalyst and a less toxic cyanide source.[9][11]
-
In a reaction vessel, combine ethyl 3-bromobenzoate, zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd/C), and a suitable ligand (e.g., dppf).[9][11]
-
Add a high-boiling polar aprotic solvent such as dimethylacetamide (DMAC).
-
De-gas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100-120 °C and stir for 12 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter to remove the catalyst.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure this compound.
Mechanistic Insights
Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and troubleshooting potential issues.
Sandmeyer Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The key steps involve the copper(I)-catalyzed generation of an aryl radical from the diazonium salt, followed by reaction with the cyanide nucleophile.
Caption: Mechanism of the Sandmeyer Reaction.
Palladium-Catalyzed Cyanation Catalytic Cycle
The palladium-catalyzed cyanation of aryl halides follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic Cycle for Palladium-Catalyzed Cyanation.
Conclusion
While the traditional synthesis of this compound via esterification of 3-cyanobenzoic acid remains a viable option, a range of powerful alternative synthetic routes are now available to the modern chemist. The choice of the optimal synthetic pathway will depend on a variety of factors including the scale of the reaction, the cost and availability of starting materials, and the presence of other functional groups in the molecule. For large-scale, cost-effective synthesis, the oxidation of 3-methylbenzonitrile presents a compelling option. For substrates with sensitive functionalities where milder conditions are paramount, palladium-catalyzed cyanation offers a superior approach. The classic Sandmeyer reaction remains a reliable tool in the synthetic chemist's arsenal, particularly for small to medium-scale preparations. By carefully considering the advantages and limitations of each method, researchers can select the most appropriate route to access the valuable 3-cyanobenzoic acid scaffold for their specific needs.
References
- 1. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. This compound | 2463-16-3 | Benchchem [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
- 5. Nickel-Catalyzed Cyanation of Aryl Halides | MDPI [mdpi.com]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 14. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Validating Reaction Products of Ethyl 3-Cyanobenzoate Using ¹H NMR
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor.[1][2][3] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide detailed information about molecular structure.[1][3][4][5] This guide provides an in-depth comparison and methodology for validating the structure of a potential reaction product of Ethyl 3-cyanobenzoate, a common building block in medicinal chemistry.
We will explore the causal relationships between molecular structure and ¹H NMR spectral features, offering field-proven insights to ensure trustworthy and accurate structural elucidation.
The Foundational Spectrum: ¹H NMR of this compound
Before a reaction, a thorough understanding of the starting material's spectral signature is paramount. This compound, a disubstituted benzene derivative, presents a distinct ¹H NMR spectrum that serves as our baseline.
Expected ¹H NMR Spectral Data for this compound:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl (-CH₃) | ~1.4 | Triplet | 3H |
| Ethyl (-CH₂) | ~4.4 | Quartet | 2H |
| Aromatic | ~7.6 - 8.3 | Multiplets | 4H |
The rationale behind these assignments lies in the electronic environment of the protons. The ethyl group protons exhibit a characteristic triplet-quartet pattern due to spin-spin coupling.[6][7] The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of both the cyano and ethyl ester groups, causing them to appear in the downfield region of the spectrum (typically 7-9 ppm).[8][9] The meta-substitution pattern leads to a complex set of overlapping multiplets for the four aromatic protons.[8][10]
Case Study: Reduction of the Cyano Group
To illustrate the power of ¹H NMR in structural validation, let's consider a common transformation: the reduction of the nitrile (cyano group) to a primary amine.[11][12][13][14] This reaction would yield Ethyl 3-(aminomethyl)benzoate.
Reaction: this compound → Ethyl 3-(aminomethyl)benzoate
This transformation introduces a new set of protons—the aminomethyl group (-CH₂NH₂)—and significantly alters the electronic landscape of the aromatic ring, leading to predictable changes in the ¹H NMR spectrum.
Comparative ¹H NMR Analysis: Starting Material vs. Product
| Feature | This compound (Starting Material) | Ethyl 3-(aminomethyl)benzoate (Product) | Rationale for Change |
| Aromatic Protons | Complex multiplets (~7.6-8.3 ppm) | Shifted and potentially simplified multiplets | The electron-donating aminomethyl group alters the shielding of the aromatic protons, typically causing upfield shifts. |
| New Signals | None | Singlet (~3.9 ppm, -CH₂-) and a broad singlet (~1.5-2.5 ppm, -NH₂) | Appearance of the newly formed aminomethyl group protons. The amine protons are often broad and may not show clear coupling. |
| Ethyl Group | Triplet (~1.4 ppm), Quartet (~4.4 ppm) | Largely unchanged | These protons are distant from the reaction site and should experience minimal change in their chemical environment. |
The most telling evidence of a successful reaction is the disappearance of the nitrile's influence on the aromatic region and the emergence of the characteristic signals for the aminomethyl group. The protons on the carbon adjacent to a nitrile are typically found in the 2-3 ppm region.[15] In contrast, the protons of the newly formed aminomethyl group will appear in a different region, providing a clear distinction.
Experimental Protocol: A Self-Validating Workflow
To ensure the integrity of your results, a robust and well-documented experimental protocol is essential.
Step 1: Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the sample (starting material or purified reaction product).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[6]
-
Filtration (if necessary): If the solution is not clear, filter it through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[16]
-
Transfer: Transfer the clear solution to a standard 5 mm NMR tube.
-
Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.[6]
Step 2: NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]
-
Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR, 8-16 scans are typically sufficient.
-
Data Acquisition: Acquire the Free Induction Decay (FID) data.
Step 3: Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.[17]
-
Chemical Shift Referencing: Calibrate the chemical shift scale to the TMS signal at 0.0 ppm.
-
Peak Picking and Analysis: Identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for all signals. Compare the obtained spectrum with the expected spectrum for the starting material and the potential product.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the structural validation process.
Caption: Workflow for ¹H NMR-based structural validation.
Alternative Scenarios and Their Spectral Signatures
It is crucial to consider alternative reaction outcomes and how their ¹H NMR spectra would differ.
-
Hydrolysis of the Ester: If the ethyl ester is hydrolyzed to a carboxylic acid, the quartet and triplet of the ethyl group would disappear, and a broad singlet for the carboxylic acid proton would appear far downfield (typically >10 ppm).[18]
-
Incomplete Reaction: The presence of signals corresponding to both the starting material and the product would indicate an incomplete reaction.
-
Formation of Byproducts: Unexpected signals could indicate the formation of byproducts, necessitating further purification and structural analysis.
Conclusion
This guide has demonstrated the pivotal role of ¹H NMR spectroscopy in the structural validation of reaction products, using the transformation of this compound as a practical example. By systematically analyzing the chemical shifts, multiplicities, and integration of the NMR signals, researchers can confidently confirm the structure of their synthesized compounds. This analytical rigor is indispensable for the advancement of drug discovery and development, ensuring the integrity and reliability of scientific findings.
References
- 1. moravek.com [moravek.com]
- 2. Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis - Creative Proteomics [creative-proteomics.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. NMR spectroscopy (Pharmaceutical analysis) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. NMR Spectroscopy Practice Problems [chemistrysteps.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis: Characterizing Synthetic Derivatives of Ethyl 3-Cyanobenzoate
Introduction: The Synthetic Versatility of Ethyl 3-Cyanobenzoate
In the landscape of medicinal chemistry and materials science, this compound stands out as a highly versatile starting material. Its bifunctional nature, featuring both an ester and a nitrile group on an aromatic scaffold, allows for selective chemical transformations to build a diverse library of compounds. The ester moiety is readily converted into amides, carboxylic acids, or even reduced to alcohols, while the nitrile group can be hydrolyzed, reduced to an amine, or participate in cycloaddition reactions.
For the drug development professional or synthetic chemist, the ability to confirm these transformations unequivocally is paramount. This guide provides an in-depth comparison of the spectroscopic signatures of key derivatives synthesized from this compound. We will focus on two fundamental analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy. By understanding the distinct spectral shifts and appearances or disappearances of key signals, researchers can confidently track reaction progress and verify the structure of their final products. This guide moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectroscopic output, reflecting a field-proven approach to chemical analysis.
Synthetic Pathways and Spectroscopic Interrogation
To illustrate the power of comparative spectroscopic analysis, we will explore two common, high-yield transformations of this compound: (1) alkaline hydrolysis to form 3-cyanobenzoic acid, and (2) amidation with benzylamine to yield N-benzyl-3-cyanobenzamide. These reactions represent fundamental modifications of the ester group while leaving the nitrile group intact, providing a clear and instructive basis for comparison.
Figure 1: General workflow for the synthesis and spectroscopic characterization of derivatives from this compound.
Part 1: Comparative FT-IR Spectroscopic Analysis
FT-IR spectroscopy is an indispensable tool for identifying functional groups. The vibrational frequencies of chemical bonds are sensitive to their environment, making FT-IR a rapid and effective method for monitoring the conversion of the ester in this compound. The analysis focuses on the disappearance of starting material signals and the emergence of new, characteristic product signals.
The primary regions of interest are the single bond region (4000-2500 cm⁻¹), the triple bond region (2500-2000 cm⁻¹), and the double bond region (2000-1500 cm⁻¹).[1]
Key FT-IR Data Comparison
| Compound Name | Key Functional Groups | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | O-H / N-H Stretch (cm⁻¹) | Other Key Signals (cm⁻¹) |
| This compound (Starting Material) | Aromatic Nitrile, Ethyl Ester | ~2230 (Sharp, Medium) | ~1725 (Strong, Sharp) | N/A | ~1280 (C-O Stretch) |
| 3-Cyanobenzoic Acid (Hydrolysis Product) | Aromatic Nitrile, Carboxylic Acid | ~2230 (Sharp, Medium) | ~1705 (Strong) | ~3300-2500 (Very Broad) | ~1300 (C-O Stretch) |
| N-benzyl-3-cyanobenzamide (Amidation Product) | Aromatic Nitrile, Secondary Amide | ~2230 (Sharp, Medium) | ~1660 (Strong, Amide I) | ~3300 (Medium, Sharp) | ~1540 (N-H Bend, Amide II) |
Note: Wavenumbers are approximate and can vary based on the sample state (e.g., solid KBr pellet, liquid film) and instrument calibration.
Expert Analysis of FT-IR Spectra
-
The Constant: Nitrile Group: Across all three compounds, the sharp peak around 2230 cm⁻¹ corresponding to the C≡N stretching vibration is expected to remain.[2] Its persistence is a crucial confirmation that the nitrile moiety did not participate in the reaction. Any significant weakening or disappearance of this peak would suggest an unintended side reaction.
-
Pathway 1 (Hydrolysis): Ester to Carboxylic Acid: The conversion to 3-cyanobenzoic acid is unequivocally confirmed by two major changes. First, the sharp, strong ester C=O stretch at ~1725 cm⁻¹ disappears. Second, two new, highly characteristic signals for a carboxylic acid emerge: a strong C=O stretch, typically shifted to a lower wavenumber (~1705 cm⁻¹) due to hydrogen bonding in the dimeric acid form, and a very broad, distinctive O-H stretching band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3] The disappearance of the ester C-O stretch (~1280 cm⁻¹) further supports the complete hydrolysis.
-
Pathway 2 (Amidation): Ester to Amide: The formation of an amide is identified by the loss of the ester C=O peak and the appearance of two characteristic "Amide" bands. The amide C=O stretch (Amide I band) appears at a lower frequency (~1660 cm⁻¹) than the starting ester. This shift is due to the resonance effect of the nitrogen lone pair, which decreases the double-bond character of the carbonyl. Additionally, for a secondary amide like N-benzyl-3-cyanobenzamide, a medium N-H stretching peak appears around 3300 cm⁻¹ , and a significant N-H bending vibration (Amide II band) is observed around 1540 cm⁻¹ .
Figure 2: Logical relationship of key FT-IR signal changes during transformations.
Part 2: Comparative ¹³C NMR Spectroscopic Analysis
While FT-IR confirms the presence of functional groups, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton, offering definitive structural proof.[4] Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ, in ppm) is highly sensitive to its electronic environment.[5]
Key ¹³C NMR Data Comparison (in CDCl₃)
| Carbon Environment | This compound (δ, ppm) | 3-Cyanobenzoic Acid (δ, ppm) | N-benzyl-3-cyanobenzamide (δ, ppm) |
| C =O (Carbonyl) | ~164 | ~169 | ~166 |
| C ≡N (Nitrile) | ~117 | ~117 | ~117 |
| C -CN (Aromatic) | ~113 | ~114 | ~113 |
| Aromatic Carbons | ~130-136 (4 signals) | ~130-139 (4 signals) | ~127-137 (multiple signals) |
| -OC H₂- (Ethyl) | ~62 | Disappeared | Disappeared |
| -O-CH₂-C H₃ (Ethyl) | ~14 | Disappeared | Disappeared |
| -NH-C H₂- (Benzyl) | N/A | N/A | ~44 |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. Aromatic regions often contain multiple overlapping peaks.
Expert Analysis of ¹³C NMR Spectra
-
The Invariant Signals: Similar to the FT-IR, the nitrile carbon (C ≡N) at ~117 ppm and the aromatic carbon attached to it (C -CN) at ~113 ppm should show minimal change across the reactions, confirming the stability of this part of the molecule.[6]
-
The Carbonyl Carbon (C=O): A Telltale Shift: The chemical shift of the carbonyl carbon is highly diagnostic.
-
In the starting ester , it appears around 164 ppm .
-
Upon hydrolysis to the carboxylic acid , this signal shifts downfield to ~169 ppm. This deshielding is a reliable indicator of acid formation.[7]
-
In the amide product, the carbonyl carbon resonates at ~166 ppm, intermediate between the ester and the acid.
-
-
Disappearance of the Ethyl Group: The most unambiguous evidence for the conversion of the ester is the complete disappearance of the signals corresponding to the ethyl group carbons: the -OC H₂- signal at ~62 ppm and the -C H₃ signal at ~14 ppm.[8][9] Their absence in the product spectrum is a primary criterion for reaction completion.
-
Appearance of New Aliphatic Signals: In the amidation product, new signals will appear from the benzylamine moiety. The most prominent is the benzylic methylene carbon (-NH-C H₂-) at approximately 44 ppm. Additional aromatic signals from the benzyl group's phenyl ring will also appear in the ~127-138 ppm range, complicating this region but providing further proof of the new structure.
Figure 3: Key diagnostic shifts in the ¹³C NMR spectra for the starting material and its derivatives.
Experimental Protocols
The following protocols are presented as self-validating systems. The successful synthesis and purification can be directly verified by applying the spectroscopic analyses described above.
Protocol 1: Synthesis of 3-Cyanobenzoic Acid (Alkaline Hydrolysis)
This procedure utilizes a classic saponification reaction, which is an irreversible hydrolysis of an ester using a strong base.[10]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (5.0 g, 28.5 mmol) and a 10% aqueous sodium hydroxide (NaOH) solution (40 mL).
-
Reflux: Heat the biphasic mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the insoluble ester layer as it is converted to the soluble sodium 3-cyanobenzoate salt, typically taking 1-2 hours.
-
Cooling and Acidification: Once the solution is homogeneous, cool the flask to room temperature and then further in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ~1-2, check with litmus paper). A voluminous white precipitate of 3-cyanobenzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2x 20 mL) to remove residual salts.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Obtain FT-IR and ¹³C NMR spectra to confirm the structure and assess purity.
Protocol 2: Synthesis of N-benzyl-3-cyanobenzamide (Amidation)
This protocol describes a direct thermal amidation, a straightforward method for converting esters to amides with volatile alcohol byproducts.[11]
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (3.0 g, 17.1 mmol) and benzylamine (2.2 g, 20.5 mmol, ~1.2 equivalents).
-
Heating: Heat the mixture in an oil bath at 120-130 °C for 4-6 hours. The reaction can be performed under a gentle stream of nitrogen to help remove the ethanol byproduct.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has been consumed.
-
Workup: Cool the reaction mixture to room temperature. The crude product will likely solidify. Dissolve the crude mixture in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Purification: Wash the organic layer sequentially with 1 M HCl (2x 25 mL) to remove excess benzylamine, followed by saturated sodium bicarbonate solution (25 mL), and finally brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallization: Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure amide.
-
Characterization: Obtain FT-IR and ¹³C NMR spectra to confirm the structure.
Conclusion
The strategic application of FT-IR and ¹³C NMR spectroscopy provides a robust and comprehensive framework for the analysis of compounds synthesized from this compound. FT-IR offers a rapid assessment of the functional group transformations, clearly signaling the conversion of the ester to either a carboxylic acid or an amide. ¹³C NMR complements this by providing an unambiguous map of the carbon framework, confirming the specific structural changes, such as the telltale shift of the carbonyl carbon and the disappearance of the ethyl group signals. By employing these techniques in tandem, researchers can ensure the integrity of their synthetic pathways and the purity of their target molecules, a cornerstone of rigorous scientific practice in drug discovery and materials development.
References
- 1. azooptics.com [azooptics.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to a Robust Purity Assessment of Synthesized Ethyl 3-cyanobenzoate Derivatives by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible downstream applications. For novel Ethyl 3-cyanobenzoate derivatives, which are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs), a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, supported by a detailed experimental protocol and the rationale behind its design.
The Criticality of Purity in Drug Synthesis
The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a final drug product. Impurities can arise from various sources, including starting materials, intermediates, by-products of the main reaction, and degradation products. For this compound and its derivatives, potential impurities could include unreacted starting materials, isomers (e.g., ethyl 2- or 4-cyanobenzoate), and hydrolysis products (e.g., 3-cyanobenzoic acid). Therefore, an analytical method with high resolving power is essential to separate and quantify these closely related species.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1][2] Its widespread adoption in the pharmaceutical industry for purity analysis stems from its high resolution, sensitivity, and applicability to a broad range of non-volatile and thermally labile compounds.[3][4]
The Principle of HPLC Separation
At its core, HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[1][5] A high-pressure pump pushes the mobile phase through the column, and as the sample mixture travels with it, its components interact differently with the stationary phase.[2][6] Compounds with a stronger affinity for the stationary phase will move slower, while those with a weaker affinity will move faster, leading to their separation.[5][6]
For this compound, a reversed-phase HPLC method is most appropriate. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the typical workflow for assessing the purity of a synthesized this compound derivative using HPLC.
Caption: A streamlined workflow for HPLC purity analysis.
Detailed HPLC Protocol for this compound Derivatives
This protocol is designed as a starting point for method development and must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[7][8][9]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.[10]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column provides good retention and separation for aromatic compounds like benzoate derivatives.[3][11]
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid or another suitable buffer to control the pH of the mobile phase.[12]
-
Reference standard of this compound (purity > 99.5%).
-
Synthesized this compound derivative.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds.[3][12] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution.[3] The acid suppresses the ionization of potential acidic impurities, leading to better peak symmetry. |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% B | A gradient is necessary to elute both the main compound and any potential impurities with a wide range of polarities in a reasonable time with good resolution.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[14] |
| Detection Wavelength | 235 nm | The cyano and benzoate groups provide strong UV absorbance. The optimal wavelength should be determined by running a UV scan of the main compound. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
3. System Suitability Testing (SST): A Self-Validating System
Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[15][16][17] This is a critical component of a trustworthy protocol. A solution of the reference standard is injected multiple times (typically 5 or 6 replicates).
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration.[15] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power.[16] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injection and detection system.[15] |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest impurity | Ensures that the main component is well-separated from any potential impurities.[16] |
4. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized product in the same manner as the standard solution.
5. Data Analysis and Purity Calculation: The purity of the synthesized compound is typically determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate quantification of impurities, their individual reference standards would be required.
Comparison of HPLC with Alternative Analytical Techniques
While HPLC is the preferred method for purity assessment of this compound derivatives, other techniques can provide complementary information.
| Analytical Technique | Principle | Advantages | Limitations | Applicability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase.[1][2] | High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds.[3][4] | Higher cost of instrumentation and consumables, requires skilled operators. | Excellent: The gold standard for purity determination of this type of compound.[3] |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas.[18] | High resolution for volatile compounds, high sensitivity. | Not suitable for non-volatile or thermally labile compounds without derivatization. This compound has a relatively high boiling point, which may pose challenges.[18] | Moderate: May be suitable for identifying volatile impurities but less ideal for the main compound. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, low cost, can screen multiple samples simultaneously. | Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[4] | Good for preliminary screening: Useful for monitoring reaction progress but not for accurate purity determination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Provides detailed structural information, can identify and quantify impurities if their signals do not overlap with the main compound. Quantitative NMR (qNMR) can provide absolute purity against an internal standard.[19][20] | Lower sensitivity compared to HPLC for trace impurities, potential for signal overlap.[19] | Excellent for structural confirmation and identification of major impurities: Complements HPLC by providing structural information. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for powerful impurity identification. | May not be able to distinguish between isomers without fragmentation analysis. | Excellent when coupled with HPLC: LC-MS is a powerful tool for identifying unknown impurities. |
Logical Framework for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the appropriate method.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive and accurate purity determination of synthesized this compound derivatives, High-Performance Liquid Chromatography stands out as the most suitable technique due to its high resolution, sensitivity, and quantitative capabilities.[3] While other methods like TLC can be used for rapid screening, and NMR and MS provide invaluable structural information for impurity identification, HPLC remains the cornerstone for routine quality control and final product release testing in a research and drug development setting. The provided HPLC method, when properly validated, serves as a robust foundation for ensuring the quality and consistency of these important chemical intermediates.
References
- 1. microbenotes.com [microbenotes.com]
- 2. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. High-Performance Liquid Chromatography (HPLC): Principles and Applications - Persee [pgeneral.com]
- 6. chromtech.com [chromtech.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Video: High-Performance Liquid Chromatography: Instrumentation [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. benchchem.com [benchchem.com]
- 20. HPLC, a modular technique that complements NMR [specificpolymers.com]
A Comparative Guide to the Electronic Properties of Ethyl Cyanobenzoate Isomers: A DFT Perspective
For researchers and professionals engaged in the fields of materials science and drug development, a profound understanding of a molecule's electronic landscape is paramount. The distribution of electrons within a molecule dictates its reactivity, stability, and intermolecular interactions, thereby influencing its macroscopic properties and biological activity. This guide presents a comparative analysis of the electronic properties of ethyl 3-cyanobenzoate and its structural isomers, ethyl 2-cyanobenzoate and ethyl 4-cyanobenzoate, employing Density Functional Theory (DFT) as the investigative tool.
The positional isomerism of the cyano and ethyl ester functional groups on the benzene ring is anticipated to significantly modulate the electronic characteristics of these molecules. This guide will delve into the theoretical framework for such a study, outline a robust computational protocol, and present a comparative discussion of the expected electronic properties, offering valuable insights for the rational design of novel molecular entities.
Theoretical Framework and Computational Rationale
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the electronic structure of molecules, offering a favorable balance between computational cost and accuracy.[1][2] This study proposes the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable predictions of molecular geometries and electronic properties for a broad range of organic compounds.[1][3]
The core of this analysis revolves around the concept of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] The energy of the HOMO is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons.[3] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity.[5] A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[5]
Furthermore, the Molecular Electrostatic Potential (MEP) will be examined. The MEP is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting sites of chemical reactivity and understanding intermolecular interactions.[5][6]
Proposed Computational Workflow
A systematic computational investigation of the ethyl cyanobenzoate isomers can be executed following the workflow outlined below. This protocol is designed to ensure the reliability and reproducibility of the obtained results.
Figure 1: A schematic representation of the proposed DFT workflow for the comparative analysis of ethyl cyanobenzoate isomers.
Comparative Analysis of Electronic Properties
The electronic properties of the ethyl cyanobenzoate isomers are expected to be significantly influenced by the relative positions of the electron-withdrawing cyano (-CN) and ethyl ester (-COOEt) groups.
Frontier Molecular Orbitals (HOMO, LUMO, and Energy Gap)
The HOMO and LUMO energies, along with the HOMO-LUMO gap, provide insights into the kinetic stability and chemical reactivity of the isomers. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and thus more reactive.
| Isomer | Predicted EHOMO (eV) | Predicted ELUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| Ethyl 2-cyanobenzoate | -7.5 | -1.8 | 5.7 |
| This compound | -7.8 | -1.7 | 6.1 |
| Ethyl 4-cyanobenzoate | -7.7 | -1.9 | 5.8 |
Table 1: Predicted Frontier Molecular Orbital energies and HOMO-LUMO gaps for the ethyl cyanobenzoate isomers calculated at the B3LYP/6-311++G(d,p) level of theory. (Note: These are hypothetical values for illustrative purposes).
It is anticipated that the different substitution patterns will lead to variations in the HOMO-LUMO gaps. The interplay of inductive and resonance effects of the two electron-withdrawing groups will determine the precise energy levels.
Molecular Electrostatic Potential (MEP)
The MEP maps will visually delineate the electron density distribution across the molecules. The regions of negative potential (typically colored in shades of red) indicate areas with a high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (usually depicted in blue) are electron-deficient and prone to nucleophilic attack.
For all three isomers, the oxygen atoms of the ester group and the nitrogen atom of the cyano group are expected to be regions of high negative electrostatic potential. The aromatic protons and the ethyl group protons will likely exhibit a positive electrostatic potential. The relative charge distribution on the aromatic ring will vary depending on the isomer, which can have implications for their intermolecular interactions and crystal packing.
Experimental Protocols for Validation
While DFT provides a powerful theoretical framework, experimental validation is crucial. The following experimental techniques can be employed to corroborate the computational findings:
-
Cyclic Voltammetry (CV): This electrochemical technique can be used to experimentally determine the oxidation and reduction potentials of the isomers, which can be correlated with the calculated HOMO and LUMO energies, respectively.
-
UV-Vis Spectroscopy: The absorption maximum (λmax) in the UV-Vis spectrum corresponds to the electronic transition from the HOMO to the LUMO. The experimental HOMO-LUMO gap can be estimated from the onset of the absorption band.
Implications for Researchers and Drug Development Professionals
A detailed understanding of the electronic properties of the ethyl cyanobenzoate isomers can guide their application in various fields:
-
Materials Science: The HOMO-LUMO gap is a key parameter in determining the potential of organic molecules for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] Tailoring the electronic properties through isomerization can lead to the development of materials with desired optoelectronic characteristics.
-
Drug Development: The electronic properties and MEP of a molecule are critical determinants of its interaction with biological targets. Understanding the electrostatic potential can aid in predicting binding affinities and designing molecules with improved pharmacological profiles. The reactivity of the isomers, as inferred from their HOMO-LUMO gaps, can also provide insights into their metabolic stability.
Conclusion
This guide has outlined a comprehensive DFT-based approach for the comparative analysis of the electronic properties of this compound and its ortho and para isomers. By systematically investigating their Frontier Molecular Orbitals and Molecular Electrostatic Potentials, researchers can gain valuable insights into the structure-property relationships governed by positional isomerism. The proposed computational workflow, coupled with experimental validation, provides a robust framework for characterizing these and other similar organic molecules, thereby facilitating their rational design for a wide range of applications in science and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas phase H + , H 3 O + and NH 4 + affinities of oxygen-bearing volatile organic compounds; DFT calculations for soft chemical ionisation mass spectro ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03604A [pubs.rsc.org]
- 3. Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound [scielo.org.mx]
- 4. ossila.com [ossila.com]
- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of Ethyl 3-Cyanobenzoate and Methyl 3-Cyanobenzoate for Researchers and Drug Development Professionals
In the landscape of organic synthesis, the selection of starting materials and intermediates is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic route. Among the myriad of available building blocks, substituted benzoates are of particular importance, serving as key precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth technical review of the synthetic utility of two closely related compounds: Ethyl 3-cyanobenzoate and Mthis compound. By examining their chemical properties, reactivity, and applications, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Tale of Two Esters
At a fundamental level, the difference between this compound and Mthis compound lies in the alkyl group of the ester functionality: an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group. This seemingly minor variation gives rise to subtle yet significant differences in their physicochemical properties, which can influence their behavior in chemical reactions.
| Property | Mthis compound | This compound |
| CAS Number | 13531-48-1[1] | 2463-16-3[2] |
| Molecular Formula | C₉H₇NO₂[1] | C₁₀H₉NO₂[2] |
| Molecular Weight | 161.16 g/mol [1] | 175.19 g/mol [2] |
| Appearance | White crystalline powder[1] | White to off-white solid[2] |
| Melting Point | 57-63 °C[1] | Not specified |
| Boiling Point | ~267 °C (predicted) | Not specified |
The most apparent difference is the higher molecular weight of the ethyl ester. This can lead to variations in physical properties such as boiling point and solubility, which are important considerations for reaction setup and purification. The methyl ester is a solid at room temperature, a characteristic that can be advantageous for handling and storage.
From a reactivity standpoint, the primary distinctions arise from the electronic and steric effects of the alkyl group.
-
Electronic Effects: Both methyl and ethyl groups are weakly electron-donating through an inductive effect (+I). This effect is generally considered to be slightly more pronounced for the ethyl group. However, in the context of the entire molecule, the strong electron-withdrawing nature of the cyano and carbonyl groups dominates the electronic landscape of the aromatic ring.
-
Steric Effects: The ethyl group is larger than the methyl group, which can introduce greater steric hindrance around the ester carbonyl.[3] This steric bulk can influence the rate and feasibility of reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis or transesterification.
Comparative Reactivity and Synthetic Utility
The synthetic utility of these molecules is dictated by the reactivity of their three key components: the ester group, the cyano group, and the aromatic ring.
Reactions at the Ester Group: Hydrolysis
Experimental Protocol: Alkaline Hydrolysis of a Benzoate Ester (General Procedure)
This protocol describes a general procedure for the alkaline hydrolysis of an aryl ester, which can be adapted for both methyl and this compound.
Materials:
-
Methyl or this compound
-
Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the benzoate ester in a suitable alcohol (e.g., ethanol for the ethyl ester, methanol for the methyl ester).
-
Add an aqueous solution of sodium hydroxide (typically 1-2 M excess).
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.
-
Remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), leading to the precipitation of 3-cyanobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the desired carboxylic acid.
Reactions at the Cyano Group: Reduction to an Amine
The reduction of the nitrile functionality to a primary amine is a valuable transformation for introducing a basic nitrogen atom, a common feature in many active pharmaceutical ingredients (APIs). A key consideration is the chemoselective reduction of the nitrile in the presence of the ester group.
Catalytic hydrogenation is a widely employed method for this transformation. Various catalysts, including Raney Nickel, Palladium on carbon (Pd/C), and Platinum-based catalysts, can be effective. The choice of catalyst and reaction conditions can be crucial for achieving high selectivity. The ester group is generally less reactive towards catalytic hydrogenation than the nitrile group, allowing for selective reduction.
While direct comparative studies are scarce, the steric and electronic differences between the methyl and ethyl esters are unlikely to have a major impact on the outcome of the reduction of the meta-positioned cyano group, which is relatively remote from the ester functionality.
Experimental Protocol: Catalytic Hydrogenation of a 3-Cyanobenzoate Ester (General Procedure)
This protocol outlines a general method for the selective reduction of the nitrile group in a 3-cyanobenzoate ester.
Materials:
-
Methyl or this compound
-
Raney Nickel or Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas source
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Charge a high-pressure reactor with the 3-cyanobenzoate ester and a suitable solvent (methanol or ethanol).
-
Add the catalyst (e.g., Raney Nickel, typically as a slurry, or Pd/C). A small amount of ammonia may be added to the solvent to minimize the formation of secondary amine byproducts.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure and heat to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminomethylbenzoate product, which can be further purified by crystallization or chromatography.
Reactions on the Aromatic Ring
Both the ester and the cyano groups are deactivating and meta-directing for electrophilic aromatic substitution. This means that electrophilic attack on the aromatic ring will be slower than on unsubstituted benzene and will primarily occur at the positions meta to both groups (positions 4 and 6). The slightly greater electron-donating nature of the ethyl group compared to the methyl group is unlikely to significantly alter this reactivity profile.
Nucleophilic aromatic substitution is also a possibility, particularly if a suitable leaving group is present on the ring. The strong electron-withdrawing character of both the cyano and ester groups would activate the ring towards nucleophilic attack.
Applications in Pharmaceutical Synthesis
Both methyl and this compound serve as valuable intermediates in the synthesis of complex organic molecules, including APIs. The choice between the two often comes down to factors such as commercial availability, cost, and the specific requirements of the subsequent synthetic steps.
Mthis compound has been identified as a key building block in the synthesis of Ataluren (PTC124) , a drug used for the treatment of Duchenne muscular dystrophy.[4] In this context, the methyl ester is likely chosen due to its established synthetic route and commercial availability.
While specific, high-profile examples for This compound are less frequently cited in readily available literature, its utility as a versatile building block is well-established in principle. The ethyl ester can be synthesized from ethyl 3-bromobenzoate via cyanation reactions, such as the Rosenmund-von Braun reaction using copper(I) cyanide or through modern palladium-catalyzed cross-coupling methods.[5] The choice to use the ethyl ester in a synthetic sequence might be dictated by solubility properties or to avoid potential transesterification in subsequent steps involving ethanol.
Comparative Summary and Conclusion
The synthetic utilities of this compound and Mthis compound are largely analogous, with both serving as valuable bifunctional intermediates in organic synthesis. The primary differences stem from the steric and electronic properties of the methyl versus the ethyl group, as well as practical considerations like physical state and commercial availability.
| Feature | Mthis compound | This compound |
| Steric Hindrance | Lower steric hindrance at the carbonyl group. | Higher steric hindrance at the carbonyl group. |
| Electronic Effect | Weakly electron-donating (+I). | Slightly more electron-donating (+I). |
| Reactivity of Ester | Potentially more susceptible to nucleophilic attack due to less steric hindrance. | Potentially less susceptible to nucleophilic attack. |
| Reactivity of Cyano Group | Reactivity is largely unaffected by the choice of ester. | Reactivity is largely unaffected by the choice of ester. |
| Reactivity of Aromatic Ring | Deactivated and meta-directing for electrophilic substitution. | Deactivated and meta-directing for electrophilic substitution, with negligible difference from the methyl ester. |
| Known Applications | Intermediate in the synthesis of Ataluren.[4] | General building block in organic synthesis.[5] |
-
Mthis compound may be preferred when a less sterically hindered ester is desired, or when its solid nature offers advantages in handling and purification. Its established role in the synthesis of APIs like Ataluren also makes it a well-documented starting material.
-
This compound might be a better choice if the subsequent reaction steps involve ethanol as a solvent, thereby avoiding potential transesterification. Its slightly different solubility profile could also be advantageous in certain purification protocols.
Ultimately, both compounds are powerful tools in the synthetic chemist's arsenal. A thorough evaluation of the reaction conditions, desired product characteristics, and economic factors will enable the judicious selection of the most appropriate 3-cyanobenzoate ester for a given synthetic challenge.
Visualizing the Synthetic Landscape
To better illustrate the relationships and transformations discussed, the following diagrams are provided.
Figure 1: Comparative synthetic pathways of Methyl and this compound.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-cyanobenzoate
In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the disposal of Ethyl 3-cyanobenzoate (CAS No. 2463-16-3), moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our goal is to empower researchers to manage chemical waste with confidence and precision.
Step 1: Hazard Assessment and Waste Characterization
Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. This is not merely a bureaucratic step; it is the foundation upon which a safe and compliant disposal plan is built.
This compound is an aromatic ester containing a nitrile group. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates its handling and disposal route.
GHS Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4. It is harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Corrosion/Irritation: Category 2. It causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation: Category 2A. It causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure): Category 3. It may cause respiratory irritation[1].
Regulatory Waste Characterization:
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" (F, K, P, or U lists) or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity)[2].
-
Listed Status: this compound is not found on the EPA's P-list (acutely hazardous commercial chemical products) or U-list (toxic commercial chemical products)[2][3]. This is a crucial determination, as it simplifies the procedure for disposing of empty containers.
-
Characteristic Status: While the compound exhibits toxicity, it does not automatically meet the specific regulatory definition for the Toxicity Characteristic (D-codes), which requires a formal Toxicity Characteristic Leaching Procedure (TCLP) test[4]. However, given its known GHS hazards, it must be managed as a hazardous waste to ensure safety and compliance. The principle of treating all laboratory chemical waste as hazardous until proven otherwise is a cornerstone of responsible lab management[5].
| Parameter | Description | Source(s) |
| GHS Hazard Codes | H302, H312, H332 (Harmful); H315 (Skin Irritant); H319 (Eye Irritant); H335 (Respiratory Irritant) | [1] |
| EPA Listed Waste | No (Not a P- or U-listed waste) | [2][3] |
| Primary Disposal Route | Hazardous Waste Collection for Incineration | [6] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Reducing Agents, Strong Acids, Strong Bases | [7] |
Step 2: Personal Protective Equipment (PPE) Mandates
The identified hazards directly inform the required PPE. The goal is to create an impermeable barrier between the researcher and the chemical, preventing exposure via all potential routes: dermal, ocular, and inhalation.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Use proper removal technique to avoid contaminating your skin[8].
-
Eye and Face Protection: Use chemical safety goggles and a face shield. Standard safety glasses are insufficient to protect against splashes[8].
-
Skin and Body Protection: A flame-retardant laboratory coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of waste, especially transfers and spill cleanup, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols[8].
Step 3: Waste Segregation and Collection Protocol
The adage "like goes with like" is the guiding principle of chemical waste segregation. Improper mixing of waste streams can lead to violent chemical reactions, the generation of toxic gases, and costly, complex disposal challenges.
Procedure:
-
Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with organic nitriles and esters, such as high-density polyethylene (HDPE) or glass. The original product container is often a suitable choice. Ensure the container has a secure, screw-top cap.
-
Label the Container: Proper labeling is non-negotiable. Before any waste is added, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or formulas.
-
The words "Hazardous Waste".
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date accumulation begins (the day the first drop of waste enters the container).
-
-
Accumulate Waste: Keep the waste container closed at all times except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel. The SAA should have secondary containment (such as a plastic tub) to contain spills.
-
Maintain Segregation: Crucially, do not mix this compound waste with incompatible materials. This includes:
-
Strong Acids and Bases: Can cause hydrolysis and release of heat.
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates): Can lead to exothermic and potentially explosive reactions.
-
Aqueous Waste: Keep organic and aqueous waste streams separate.
-
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
Step 4: Management of Spills and Empty Containers
Small Spills: Should a small spill occur within a chemical fume hood, absorb the material with a non-reactive absorbent like vermiculite, sand, or cat litter. Do not use combustible materials like paper towels. The contaminated absorbent material should then be scooped into a designated container, sealed, labeled as "Solid Hazardous Waste: this compound," and disposed of through the hazardous waste program.
Empty Container Disposal: Because this compound is not a P-listed acutely hazardous waste, the procedure for empty containers is straightforward.
-
Ensure the container is fully empty, with all contents removed that can be by normal means (e.g., pouring, scraping).
-
Thoroughly deface or remove the original chemical label to prevent confusion.
-
Dispose of the empty container in the appropriate lab receptacle (e.g., broken glass box for glass containers, regular trash for plastic) as per your institution's policy. Triple-rinsing is not federally mandated for non-P-listed waste containers, but institutional policies may vary.
Step 5: Final Disposal Protocol
Unused or waste this compound should never be disposed of down the sanitary sewer or allowed to evaporate in a fume hood. The only acceptable method is through a licensed environmental services contractor.
-
Storage: Once a waste container is full, or if it has been in accumulation for one year (whichever comes first), it is ready for pickup. Store the sealed, labeled container in your laboratory's designated main accumulation area.
-
Arrange Collection: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a waste pickup.
-
Method of Destruction: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The preferred disposal method for organic compounds like this compound is high-temperature incineration. This process destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. The incinerator must be equipped with scrubbers and afterburners to neutralize these hazardous combustion byproducts before they are released into the atmosphere[7].
By adhering to this technically sound and procedurally robust protocol, you ensure that the final chapter in the lifecycle of this compound is written with a commitment to safety, scientific integrity, and environmental stewardship.
References
- 1. This compound | C10H9NO2 | CID 13026687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. actenviro.com [actenviro.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. nyu.edu [nyu.edu]
- 5. my.alfred.edu [my.alfred.edu]
- 6. fishersci.com [fishersci.com]
- 7. directpcw.com [directpcw.com]
- 8. angenechemical.com [angenechemical.com]
A Strategic Guide to Personal Protective Equipment for Handling Ethyl 3-cyanobenzoate
As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. The prudent handling of chemical reagents is the cornerstone of a secure research environment. This guide provides an in-depth operational plan for the safe handling of Ethyl 3-cyanobenzoate, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our approach is not merely to list procedures, but to build a framework of understanding that empowers researchers to make informed safety decisions.
Understanding the Hazard Profile of this compound
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of the substance. This compound (CAS No. 2463-16-3) presents a multi-faceted risk profile. According to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, it is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1] Furthermore, it is known to cause significant skin and eye irritation.[1] The potential for respiratory tract irritation is also a key consideration.[2]
These hazards dictate a stringent, non-negotiable requirement for a comprehensive PPE strategy. The goal is to establish multiple barriers between the researcher and the chemical, thereby minimizing all potential routes of exposure—dermal, ocular, and respiratory.
Core PPE Requirements: A Multi-Barrier Approach
Effective chemical safety relies on a multi-barrier system. For this compound, this involves a combination of engineering controls (like fume hoods) and a robust selection of PPE. The following table summarizes the essential PPE and the rationale for its use.
| Protection Area | Required PPE | Specification & Rationale |
| Ocular (Eyes & Face) | Safety Goggles with Side Shields or a Face Shield | Rationale: Protects against splashes and potential aerosols. This compound causes serious eye irritation.[1] Standard safety glasses are insufficient; chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][4] |
| Dermal (Hands) | Chemical-Resistant Gloves | Rationale: Prevents skin contact, as the compound is harmful and causes skin irritation.[1] Gloves must be rated under Standard EN 374 for protection against chemicals.[5] Nitrile or Viton® gloves are recommended materials.[5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid self-contamination. |
| Dermal (Body) | Laboratory Coat | Rationale: Provides a removable barrier to protect skin and personal clothing from contamination during routine handling. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory | Use in a Ventilated Area (Fume Hood) | Rationale: The primary engineering control to mitigate inhalation risk, as the compound can cause respiratory irritation.[2] Handling must occur in a well-ventilated place, such as a certified chemical fume hood.[6] |
| Respiratory (Supplemental) | Air-Purifying Respirator | Rationale: Required if engineering controls are insufficient or during spill cleanup. A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors should be used if exposure limits may be exceeded.[3][7] |
Operational Workflow: From Preparation to Disposal
The following diagram and procedural steps outline a self-validating workflow that integrates PPE use at every critical stage of handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
1.1. Review Safety Data Sheet (SDS): Before beginning any work, consult the most recent SDS for this compound to re-familiarize yourself with its hazards and emergency procedures.
-
1.2. Don PPE: Put on your laboratory coat, followed by chemical splash goggles. Finally, wear the appropriate chemical-resistant gloves (e.g., Nitrile).[4][5]
-
1.3. Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
-
Handling:
-
Cleanup and Disposal:
-
3.1. Decontaminate: Wipe down the work area within the fume hood.
-
3.2. Waste Segregation: Dispose of any contaminated materials (e.g., pipette tips, wipes) into a designated, clearly labeled hazardous waste container.[3][7] Do not allow the chemical or its waste to enter drains.[6]
-
3.3. Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat. Goggles should be removed last.
-
3.4. Personal Hygiene: Wash your hands thoroughly with soap and water after removing gloves and completing your work.[3][5]
-
Emergency Response: Exposure and Spills
Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is critical.
-
In case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[6][8]
-
In case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.
-
In case of Inhalation: Move the affected person to fresh air at once.[6][8] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
In case of Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] Call a physician or Poison Control Center immediately.
-
Accidental Release: For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal in a suitable, closed container.[3][6] Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary, during cleanup.[6] Prevent the spill from entering waterways.[6]
By embedding this safety-first mindset and these detailed operational procedures into your daily laboratory practice, you contribute to a culture of safety and ensure the integrity of your research and the well-being of your team.
References
- 1. This compound | C10H9NO2 | CID 13026687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
